molecular formula C26H32N2O6 B557865 Fmoc-N-(4-Boc-aminobutyl)-Gly-OH CAS No. 171856-09-0

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Cat. No.: B557865
CAS No.: 171856-09-0
M. Wt: 468.5 g/mol
InChI Key: MNAXPVXIHALBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXPVXIHALBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373278
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171856-09-0
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern peptide synthesis and drug discovery.

Core Molecular Data

This compound is a derivative of glycine, where the amino group is substituted with both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-(Boc-amino)butyl side chain. This structure makes it a valuable component for introducing a flexible linker with a protected primary amine into a peptide sequence.

The molecular weight of this compound is 468.54 g/mol .[1][2][3][4]

Quantitative Data Summary

For ease of reference, the key quantitative specifications for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Weight 468.54 g/mol [1][2][3][4]
Molecular Formula C₂₆H₃₂N₂O₆[5][6]
Purity (HPLC) ≥98.0%[3][4][5][6]
Melting Point 140-150 °C[5][6]
Appearance White crystalline powder[5][6]
Storage Temperature 2-8°C[3][4][7]
CAS Number 171856-09-0[1][3][4][5][6]

Molecular Structure and Components

The structure of this compound is defined by three key functional components that dictate its role in peptide synthesis. The following diagram illustrates the logical relationship between these components.

A This compound B Fmoc Group (Base-Labile Protecting Group) A->B protects α-amine C Glycine Core A->C provides peptide backbone linkage D 4-(Boc-amino)butyl Side Chain (Acid-Labile Protecting Group) A->D introduces functionalizable side chain

Caption: Logical diagram of the functional components of the molecule.

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid derivative into a peptide chain.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling this compound or any other Fmoc-protected amino acid to a resin-bound peptide chain.

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

  • Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30-60 minutes to ensure optimal reaction conditions.[1][8]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.[1][2]

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

  • Activation: Activate the carboxylic acid group of this compound. This is typically achieved by dissolving the amino acid in DMF with a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM).

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF.

5. Washing:

  • After the coupling (and optional capping) step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

  • The cleavage reaction is typically run for 2-3 hours at room temperature.[8]

8. Peptide Precipitation and Purification:

  • Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

  • The crude peptide is then collected by centrifugation, washed with cold ether, and dried.

  • The final peptide product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

cluster_0 Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing (DMF) Washing (DMF) Fmoc Deprotection->Washing (DMF) remove piperidine Amino Acid Activation & Coupling Amino Acid Activation & Coupling Washing (DMF)->Amino Acid Activation & Coupling Amino Acid Activation & Coupling->Fmoc Deprotection Repeat for next amino acid Amino Acid Activation & Coupling->Washing (DMF) remove excess reagents Final Cleavage & Deprotection Final Cleavage & Deprotection Amino Acid Activation & Coupling->Final Cleavage & Deprotection Final amino acid coupled Purification Purification End End Purification->End Final Cleavage & Deprotection->Purification

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, offers researchers precise control over the assembly of complex peptide chains. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further details its application in SPPS, particularly in the development of peptide-based therapeutics, including peptide-drug conjugates and stapled peptides. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research and development setting.

Core Structure and Properties

This compound, also known by its synonym Fmoc-Nlys(Boc)-OH, is a glycine (B1666218) derivative with a Boc-protected aminobutyl side chain and an Fmoc-protected alpha-amino group. This arrangement of protecting groups is fundamental to its utility in Fmoc-based SPPS. The base-labile Fmoc group allows for the iterative elongation of the peptide chain under mild basic conditions, while the acid-labile Boc group on the side chain remains intact until the final cleavage step with strong acid. This orthogonality is crucial for the synthesis of well-defined peptide sequences with modified side chains.[1][]

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆[1][3]
Molecular Weight 468.54 g/mol [3]
CAS Number 171856-09-0[1][3]
Appearance White crystalline powder
Purity ≥98.0% (HPLC)[1][3]
Storage Temperature 2-8°C[3]
Solubility Soluble in common organic solvents used in peptide synthesis such as DMF and NMP.[]

Synthesis of this compound

While commercially available, a general synthetic route for this compound involves a multi-step process. A representative, though not explicitly detailed in the provided search results, synthetic scheme would likely proceed as follows:

G cluster_synthesis Synthesis of this compound Boc_protected_diamine N-Boc-1,4-diaminobutane Intermediate_1 Fmoc-N-(4-Boc-aminobutyl)-Glycine ester Boc_protected_diamine->Intermediate_1 Nucleophilic substitution Fmoc_glycine_derivative Fmoc-Gly-OSu (or other activated ester) Fmoc_glycine_derivative->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Saponification G Start Resin with growing peptide chain (Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling agents) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Washing_2->Deprotection Repeat for next amino acid End Resin with elongated peptide chain (Fmoc-protected) Washing_2->End G cluster_pdc Peptide-Drug Conjugate (PDC) Synthesis Logic SPPS 1. Solid-Phase Peptide Synthesis (incorporating this compound) Selective_Deprotection 2. Selective Boc Deprotection (mild acid treatment) SPPS->Selective_Deprotection Conjugation 3. Conjugation of Payload (e.g., cytotoxic drug) Selective_Deprotection->Conjugation Final_Cleavage 4. Final Cleavage and Purification Conjugation->Final_Cleavage PDC Final Peptide-Drug Conjugate Final_Cleavage->PDC

References

Technical Guide: Physical Properties of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a key building block in modern peptide synthesis, particularly valued in the development of complex peptide structures for therapeutic and research applications. This derivative of glycine (B1666218) incorporates two essential protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the primary amine of the aminobutyl side chain. This orthogonal protection scheme allows for the selective deprotection and elaboration of the peptide backbone and the side chain, respectively, offering significant versatility in the design of novel peptides and peptidomimetics.[1] Its structure is designed to enhance the solubility and stability of the resulting peptides, which is a critical consideration in pharmaceutical development.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in chemical synthesis.

Table 1: General Properties
PropertyValue
Chemical Name 2-({(9H-fluoren-9-yl)methoxy}carbonyl{[4-({tert-butoxy}carbonyl)amino]butyl}amino)acetic acid
Synonyms Fmoc-N-(4-Boc-aminobutyl)glycine, Fmoc-Nlys(Boc)-OH
CAS Number 171856-09-0[1]
Appearance White crystalline powder[1]
Purity ≥98% (by HPLC)[1]
Table 2: Chemical and Molecular Properties
PropertyValue
Molecular Formula C₂₆H₃₂N₂O₆[1]
Molecular Weight 468.55 g/mol [1]
Melting Point 140-150 °C[1]
Storage Temperature 2-8°C

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, Fmoc-protected amino acids are generally known for their good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The structural analogue, Fmoc-N-(butyl)glycine, is noted for its improved solubility in various solvents. Qualitative assessment indicates that this compound is soluble in DMF and other polar aprotic solvents. It is expected to have limited solubility in water and non-polar organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the determination of the melting point range using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube. The packed sample height should be approximately 2-3 mm.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate. Set a heating rate of 10-20 °C/min.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min. Start the heating from a temperature approximately 10-15 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative and Semi-Quantitative)

Principle: This protocol outlines a general method for assessing the solubility of this compound in various solvents. The solubility is determined by observing the formation of a clear solution after adding a specific amount of the solute to a known volume of the solvent.

Apparatus and Materials:

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes

  • This compound sample

  • A selection of solvents (e.g., DMF, DMSO, Methanol, Water, Dichloromethane)

Procedure:

  • Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

  • Initial Solubility Assessment (Qualitative):

    • To each vial, add a small, pre-weighed amount of this compound (e.g., 1 mg).

    • Seal the vials and agitate them vigorously using a vortex mixer for 1-2 minutes at room temperature.

    • Visually inspect each vial for the presence of undissolved solid. A clear, particle-free solution indicates that the compound is soluble at that concentration.

  • Semi-Quantitative Determination:

    • For solvents in which the initial amount dissolved, incrementally add more pre-weighed portions of the compound to the same vial.

    • After each addition, vortex the vial until the solid is fully dissolved or until no more solid dissolves.

    • Record the total mass of the compound that completely dissolves in the given volume of solvent to estimate the solubility (e.g., in mg/mL).

  • Effect of Temperature: If the compound does not dissolve at room temperature, gently warm the vial (e.g., in a water bath at 40-50 °C) and observe if solubility increases. Note any temperature-dependent solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating this amino acid derivative into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Fmoc-SPPS Cycle cluster_result Elongated Peptide Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (this compound + Activation Reagents in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Elongated_Peptide Resin-NH-Peptide-Gly(N-(4-Boc-aminobutyl)) Washing2->Elongated_Peptide End Cycle

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

This cyclical process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by washing. The pre-activated this compound is then coupled to the newly exposed amine. A final washing step removes excess reagents, yielding the elongated peptide ready for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled.

References

A Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern solid-phase peptide synthesis (SPPS). This document collates available data on its solubility, outlines detailed experimental protocols relevant to its use, and presents a visual workflow for its primary application.

Core Compound Properties

This compound, also known as Fmoc-N-(4-(tert-butoxycarbonyl)aminobutyl)glycine, is a derivative of glycine. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a butylamino group protected by a tert-butoxycarbonyl (Boc) group. These protecting groups are crucial for the stepwise and controlled synthesis of peptides.[1]

PropertyValueReference
CAS Number 171856-09-0[2]
Molecular Formula C₂₆H₃₂N₂O₆[1]
Molecular Weight 468.54 g/mol [2]
Appearance White crystalline powder[1][]
Melting Point 140-150 °C[1][]
Primary Application Fmoc Solid-Phase Peptide Synthesis[2]

Solubility Data

SolventQualitative SolubilityNotes
N,N-Dimethylformamide (DMF) Generally SolubleA standard and widely used solvent for Fmoc-SPPS.[5]
N-Methyl-2-pyrrolidone (NMP) Generally SolubleAn alternative to DMF, often used for difficult couplings.[5]
Dimethyl sulfoxide (B87167) (DMSO) Generally SolubleCan be a good solvent for Fmoc-amino acids. For the related compound Fmoc-Gly-OH, solubility is reported as ≥29.7 mg/mL.[6]
Dichloromethane (DCM) Limited SolubilityLess polar and generally not a good solvent for many Fmoc-amino acids, more commonly used for washing steps.[4]
Water InsolubleThe related compound Fmoc-Gly-OH is reported as insoluble in water.[6]
Ethanol (EtOH) Potentially Soluble with AssistanceFor the related compound Fmoc-Gly-OH, solubility is reported as ≥25 mg/mL with ultrasonic assistance.[6]

It is crucial for researchers to empirically determine the solubility of this compound in their specific solvent systems and concentrations for optimal results.

Experimental Protocols

Experimental Protocol for Determining Solubility

Given the lack of specific quantitative data, the following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

  • Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a vial containing a magnetic stir bar.

  • Initial Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the solvent.

  • Dissolution: Stir the mixture at a constant temperature (e.g., 25 °C) until the solid is completely dissolved.

  • Incremental Addition: Continue to add small, pre-weighed increments of the compound to the solution, allowing sufficient time for dissolution after each addition.

  • Saturation Point: The saturation point is reached when a small amount of the solid material remains undissolved after a prolonged period of stirring (e.g., 24 hours).

  • Calculation: Calculate the solubility by dividing the total mass of the dissolved solid by the volume of the solvent. The result can be expressed in units such as mg/mL or mol/L.

Standard Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in SPPS. The following is a generalized protocol for a single coupling cycle.

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure:

  • Resin Swelling: The resin is swelled in DMF for approximately 30-60 minutes.[4]

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF.[7] This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, the this compound is pre-activated by dissolving it in DMF with a coupling reagent and a base.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.[8]

  • Washing: The resin is washed again with DMF to remove any unreacted reagents.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Deprotection Wash2->NextCycle

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

This guide provides a foundational understanding of this compound for professionals in peptide research and drug development. While specific quantitative solubility data remains elusive in public literature, the provided qualitative information and experimental protocols offer a practical framework for its successful application in the laboratory.

References

An In-Depth Technical Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Versatile Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a bifunctional amino acid derivative crucial for the synthesis of modified peptides with applications in drug development, bioconjugation, and targeted therapeutics. This document details its suppliers and pricing, outlines a general protocol for its incorporation in solid-phase peptide synthesis (SPPS), and discusses its role in creating advanced peptide-based molecules.

Introduction to this compound

This compound (CAS Number: 171856-09-0) is a valuable building block in peptide chemistry.[1][2] It features a glycine (B1666218) core functionalized with a 4-aminobutyl side chain. The primary amine of the glycine is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.[3] The terminal amino group of the butyl side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of the side-chain amine, enabling site-specific modification of the peptide after its assembly on the solid support.

The unique structure of this building block makes it an ideal linker for conjugating various molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to a peptide backbone.[3] This facilitates the development of targeted drug delivery systems, bioconjugates, and peptides with enhanced therapeutic properties.[3]

Suppliers and Pricing

A variety of chemical suppliers offer this compound, typically with a purity of ≥98% as determined by HPLC.[1][3] Pricing can vary based on the supplier and the quantity purchased. Below is a summary of representative suppliers and their list prices.

SupplierCatalog NumberQuantityPrice (USD)Purity
Sigma-Aldrich670413500 mg$316.50≥98.0% (HPLC)
Chem-Impex15065250 mg$100.05≥ 98% (HPLC)
1 g$211.42
5 g$692.44
P212121 StoreCI-15065250 mg$128.00> 99.0%

Note: Prices are subject to change and may not reflect current market values. It is recommended to consult the suppliers' websites for the most up-to-date information.

Physicochemical Properties

PropertyValue
CAS Number 171856-09-0[1]
Molecular Formula C₂₆H₃₂N₂O₆[1]
Molecular Weight 468.54 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 140-150 °C[3]
Storage 2-8°C[1]

Experimental Protocols: Incorporation into Peptides via Fmoc SPPS

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is outlined below.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Synthesis Workflow

The following diagram illustrates the key steps in a typical Fmoc SPPS cycle for incorporating an amino acid, including this compound.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling FmocAA Fmoc-AA-OH Activation FmocAA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated Elongated Peptide on Resin Wash2->Elongated Elongated->Coupling Repeat Cycle

Fmoc Solid-Phase Peptide Synthesis Cycle
Detailed Methodologies

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents).

    • The activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

    • The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Side-Chain Deprotection and Conjugation (Optional): After the peptide chain is fully assembled, the Boc group on the N-(4-aminobutyl)-glycine residue can be selectively removed using acidic conditions (e.g., a solution of TFA in DCM) that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups. The newly exposed primary amine can then be used for on-resin conjugation.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Targeted Therapeutics

The primary utility of incorporating this compound into a peptide is to introduce a versatile linker for post-synthetic modifications. This is particularly valuable in the development of targeted drug delivery systems.

Logical Workflow for Developing a Peptide-Drug Conjugate

The following diagram illustrates the logical workflow for creating a peptide-drug conjugate (PDC) using this building block.

PDC_Development_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_evaluation Biological Evaluation Start Design Targeting Peptide SPPS Solid-Phase Peptide Synthesis (Incorporate Linker) Start->SPPS Boc_Deprotection Selective Boc Deprotection of Linker Side-Chain SPPS->Boc_Deprotection Conjugation On-Resin Conjugation of Drug/Payload Boc_Deprotection->Conjugation Cleavage Cleavage and Deprotection Conjugation->Cleavage Purification Purification of PDC (RP-HPLC) Cleavage->Purification Binding_Assay Target Binding Assay Purification->Binding_Assay Cell_Assay In Vitro Cell Viability/ Internalization Assay Binding_Assay->Cell_Assay In_Vivo In Vivo Efficacy and Toxicity Studies Cell_Assay->In_Vivo

Peptide-Drug Conjugate Development Workflow
Hypothetical Signaling Pathway Modulation

While specific signaling pathways targeted by peptides incorporating N-(4-Boc-aminobutyl)-glycine are proprietary or not widely published, a common strategy in targeted cancer therapy is to deliver a cytotoxic agent to cells overexpressing a particular receptor. For instance, a peptide designed to bind to a receptor tyrosine kinase (RTK) could be conjugated to a cytotoxic drug. Upon binding, the peptide-drug conjugate would be internalized, leading to the release of the drug and subsequent apoptosis of the cancer cell. The N-(4-aminobutyl)-glycine linker would serve to connect the targeting peptide to the cytotoxic payload.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its orthogonal protection scheme provides a convenient and efficient means to introduce a functionalizable linker into a peptide sequence, enabling the synthesis of complex bioconjugates and targeted therapeutics. The methodologies outlined in this guide, based on standard Fmoc SPPS, can be readily implemented to facilitate the development of novel peptide-based drugs and research tools.

References

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized amino acid derivative that serves as a critical building block and linker in modern peptide synthesis and drug development.[1] Its unique bifunctional nature, featuring two orthogonal protecting groups—Fmoc and Boc—allows for the strategic introduction of a primary amine functionality for subsequent conjugation or modification of peptides and other biomolecules. This guide provides an in-depth overview of its applications, chemical properties, and detailed protocols for its use in a research and development setting.

Core Applications and Chemical Profile

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for a variety of advanced applications:

  • Peptide Synthesis: It acts as a crucial building block for creating complex peptide structures. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is cleaved under mild basic conditions during SPPS, while the tert-butyloxycarbonyl (Boc) group offers stable protection for the side-chain amine.[1][] This orthogonality is fundamental to modern peptide chemistry.[]

  • Drug Development: The compound's structure facilitates the design of sophisticated peptide-based therapeutics. By incorporating this linker, researchers can attach payloads such as small molecule drugs, imaging agents, or other targeting moieties to a peptide backbone, enhancing the efficacy and specificity of the therapeutic agent.[1]

  • Bioconjugation: It is employed to connect biomolecules to surfaces or other molecules. This is particularly valuable in the development of targeted drug delivery systems and diagnostic tools.[1]

  • Neuroscience Research: This building block is instrumental in the synthesis of neuropeptides, which are vital for understanding complex neurological functions and for the development of treatments for neurodegenerative disorders.

The key chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 171856-09-0[1]
Molecular Formula C26H32N2O6[1]
Molecular Weight 468.54 g/mol
Purity ≥98.0% (HPLC)
Appearance White crystalline powder
Storage Temperature 2-8°C
Reaction Suitability Fmoc solid-phase peptide synthesis

Experimental Protocols

The primary application of this compound is within the iterative cycle of Fmoc-based solid-phase peptide synthesis. Below is a detailed, generalized protocol for the incorporation of this linker into a growing peptide chain on a solid support.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the steps for attaching the linker to a deprotected N-terminal amine of a peptide chain anchored to a solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol (B129727)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound, 3-5 equivalents of HATU (or HBTU/HOBt), in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled and deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (no color change) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally methanol (2 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Deprotection and Conjugation

Once the peptide synthesis is complete, the terminal Boc group on the linker can be selectively removed to allow for conjugation.

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the synthesized peptide using 20% piperidine in DMF.

  • Cleavage from Resin: Cleave the peptide from the solid support and remove the side-chain protecting groups (excluding the Boc group on the linker) using a cleavage cocktail. A common cocktail is 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% water. The exact composition may vary depending on the amino acid sequence.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Selective Boc Deprotection: Treat the purified peptide with a solution of TFA in DCM (e.g., 25-50% TFA) for 30 minutes to remove the Boc group from the linker, exposing the primary amine.

  • Final Purification: Re-purify the peptide by RP-HPLC to obtain the final product with a reactive primary amine ready for conjugation.

Quantitative Data

The efficiency of peptide synthesis using this compound is comparable to other standard Fmoc-amino acids. The following table summarizes typical quantitative data derived from peptide synthesis literature.

ParameterTypical Value/RangeNotes
Purity of Starting Material ≥98.0%As determined by HPLC.
Coupling Efficiency >99%Per cycle, as monitored by the Kaiser (ninhydrin) test.
Overall Yield of Crude Peptide 55-75%This is illustrative for a moderately sized peptide and can vary significantly based on the sequence and synthesis conditions. For example, a stapled peptide derivative of B1-Leu was synthesized with a 65% total yield.[3]
Purity of Final Peptide >95%After RP-HPLC purification.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

SPPS_Cycle cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling & Deprotection Resin Resin-Peptide-(AA)n-NH2 ActivatedLinker Activated Linker Resin->ActivatedLinker Coupling (1-4h) Linker This compound Activator HATU/DIPEA in DMF Activator->ActivatedLinker Pre-activation Coupled Resin-Peptide-(AA)n-Linker(Boc) Deprotected Resin-Peptide-(AA)n-Linker(Boc) (Fmoc removed) Coupled->Deprotected 20% Piperidine/DMF Deprotected->Resin Next Coupling Cycle

Workflow for incorporating the linker in SPPS.

Conjugation_Workflow Start Purified Peptide-Linker(Boc) Boc_Removal Boc Deprotection (TFA/DCM) Start->Boc_Removal Amine_Exposed Peptide-Linker-NH2 Boc_Removal->Amine_Exposed Conjugation Conjugation Reaction Amine_Exposed->Conjugation Payload Payload Molecule (e.g., Drug, Dye) Payload->Conjugation Final_Product Peptide-Linker-Payload Conjugation->Final_Product

References

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, physicochemical properties, and a detailed experimental protocol for the use of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in modern peptide synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring the synthesis of modified peptides.

Safety and Physicochemical Data

This compound is a white crystalline powder utilized in peptide synthesis.[1] While comprehensive toxicological properties have not been fully investigated, the available safety data indicates specific hazards that require careful handling in a laboratory setting.[2]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

Hazard ClassPictogramSignal WordHazard StatementPrecautionary Statements
Aquatic Acute 1GHS09WarningH410: Very toxic to aquatic life with long lasting effects.[3][4][5][6]P273: Avoid release to the environment.[3][4][5][6] P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5]
Aquatic Chronic 1GHS09WarningH410: Very toxic to aquatic life with long lasting effects.[3][5]P273: Avoid release to the environment.[3][5] P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₆H₃₂N₂O₆[1][3][7]
Molecular Weight 468.54 g/mol [3][7]
Appearance White crystalline powder[1][8]
Melting Point 140-150 °C[1][8]
Boiling Point 660.2 ± 48.0 °C (Predicted)[8]
Density 1.216 g/cm³ (Predicted)[8]
Purity ≥98.0% (HPLC)[1][3][7]
Storage Temperature 2-8°C[3][7][8]
Handling and Storage

Proper handling and storage procedures are crucial to ensure the stability of the compound and the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store at 2-8°C.[3][7][8]

  • Stability: Stable under recommended storage conditions.[2]

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.[4]

    • Eye contact: Flush eyes with water as a precaution.[4]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4] In all cases of exposure, it is advised to consult a physician.[4]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid derivative into a growing peptide chain.

Materials and Reagents
  • This compound

  • Solid support resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HBTU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Synthesis Cycle

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU) in DMF.

    • Add a base (e.g., DIPEA, NMM) to activate the carboxylic acid group.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection
  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed simultaneously.

  • This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane (B1312306) - TIS) to prevent side reactions.

  • The cleavage reaction is usually carried out for 2-3 hours at room temperature.

Peptide Precipitation and Purification
  • Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether.

  • The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried.

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and the cyclical nature of the Fmoc solid-phase peptide synthesis process.

This compound Structure

Fmoc_SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling to Resin wash1->coupling activation 2. Activation of This compound (Coupling Reagent + Base in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes end Final Cleavage and Deprotection (TFA) repeat->end No

References

In-Depth Technical Guide: Spectral and Synthetic Data of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data for the protected amino acid Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This compound is a valuable building block in peptide synthesis, offering a strategic approach for the incorporation of a functionalized lysine (B10760008) surrogate. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside a plausible experimental protocol for its synthesis and characterization.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₂₆H₃₂N₂O₆ and a molecular weight of 468.54 g/mol [1]. It is commonly used in Fmoc solid-phase peptide synthesis[1].

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
Appearance White crystalline powder
Melting Point 140-150 °C[2][]
Storage Temperature 2-8 °C
CAS Number 171856-09-0

Spectral Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, MeOD-d₄)

Chemical Shift (δ) ppmMultiplicityAssignment
7.75d, J = 7.5 Hz2H, Fmoc
7.64t, J = 6.5 Hz2H, Fmoc
7.37t, J = 7.3 Hz2H, Fmoc
7.29dt, J = 1.2, 7.4 Hz2H, Fmoc
4.31d, J = 6.6 Hz2H, Fmoc-CH₂
4.18t, J = 6.9 Hz1H, Fmoc-CH
4.12dd, J = 4.8, 8.2 Hz1H, α-CH
3.18m1H, ε-CH₂
2.79m1H, ε-CH₂'
2.35s-
2.15m1H, β-CH₂
1.92m1H, β-CH₂'
1.73m1H, δ-CH₂
1.59m1H, γ-CH₂
1.40, 1.38s9H, Boc-(CH₃)₃

Reference for ¹H NMR data[4]

¹³C NMR (100 MHz, MeOD-d₄)

Chemical Shift (δ) ppmAssignment
176.9C=O (Carboxyl)
158.7C=O (Boc)
145.5, 145.3, 142.7Cq (Fmoc)
128.9, 128.3, 126.4, 121.0CH (Fmoc)
80.4Cq (Boc)
68.1Fmoc-CH₂
55.7α-CH
52.4-
48.5Fmoc-CH
45.5ε-CH₂
30.6β-CH₂
28.9(CH₃)₃ (Boc)
28.8δ-CH₂
24.5γ-CH₂

Reference for ¹³C NMR data[4]

Mass Spectrometry (MS) Data

Direct mass spectrometry data for this compound is not available. However, based on its molecular weight of 468.54, the following ions would be expected in an electrospray ionization (ESI) mass spectrum:

m/zIon
469.55[M+H]⁺
491.53[M+Na]⁺
467.53[M-H]⁻

Predicted Fragmentation Pattern:

  • Loss of Boc group: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl group, which can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

  • Loss of Fmoc group: The Fmoc protecting group can also be lost, often observed as a fragment corresponding to the dibenzofulvene adduct with the deprotecting agent (e.g., piperidine) or as the fluorenylmethyloxy group itself.

  • Standard peptide backbone fragmentation: Standard b and y ion series would be expected from the cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound

This synthesis can be envisioned as a two-step process: the mono-Boc protection of 1,4-diaminobutane (B46682), followed by the N-alkylation of Fmoc-glycine.

Step 1: Synthesis of N-Boc-1,4-diaminobutane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (10 equivalents) in dichloromethane (B109758) (DCM).

  • Addition of Boc-anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in DCM dropwise over several hours at room temperature. The large excess of diamine favors mono-protection.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and wash with water to remove the excess diamine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-1,4-diaminobutane.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve Fmoc-glycine (1 equivalent) and N-Boc-1,4-diaminobutane (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Coupling: To this solution, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a modern carbodiimide (B86325) reagent, along with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, reductive amination of the corresponding glyoxylic acid derivative could be employed.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Purification: After the reaction is complete, filter to remove any precipitated urea (B33335) byproduct (if DCC is used). The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

  • Data Acquisition: Infuse the sample solution into an ESI mass spectrometer. Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight and identify adducts.

  • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and perform collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a logical progression of protecting group chemistry and bond formation. This can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Alkylation cluster_characterization Characterization 1,4-Diaminobutane 1,4-Diaminobutane N-Boc-1,4-diaminobutane N-Boc-1,4-diaminobutane 1,4-Diaminobutane->N-Boc-1,4-diaminobutane DCM Boc2O Boc2O Boc2O->N-Boc-1,4-diaminobutane Final_Product This compound N-Boc-1,4-diaminobutane->Final_Product Coupling Agent, DMF Fmoc-Gly-OH Fmoc-Gly-OH Fmoc-Gly-OH->Final_Product Purification Purification Final_Product->Purification Column Chromatography NMR NMR Purification->NMR MS MS Purification->MS

Caption: Synthetic and characterization workflow for this compound.

References

A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptides. Among the array of protective chemistries, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies have established themselves as the two predominant methodologies for the temporary protection of the α-amino group of amino acids. The choice between these two approaches dictates the entire synthetic strategy and has significant implications for the efficiency, purity, and scalability of the process. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data related to Boc and Fmoc chemistries, offering a critical resource for professionals in peptide science and drug development.

Fundamental Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the conditions for its removal during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS).[1][2]

The Boc Strategy: A Legacy of Acid-Lability

Pioneered by R.B. Merrifield in the early days of SPPS, the Boc group is an acid-labile protecting group.[3] Its removal is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[3][4] This reliance on acidic deprotection necessitates the use of even stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which are generally benzyl-based.[3]

The Fmoc Strategy: The Milder, Base-Labile Alternative

Introduced as a milder alternative, the Fmoc group is a base-labile protecting group.[3] Deprotection is accomplished using a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[3][5] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains (often tert-butyl based), which can be removed simultaneously during the final cleavage of the peptide from the resin with TFA.[2][6]

A Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc strategies is a critical decision that influences the entire peptide synthesis workflow. While the Fmoc strategy has become the more dominant approach in modern SPPS due to its milder conditions and amenability to automation, the Boc strategy remains a valuable tool, particularly for long or aggregation-prone sequences.[1][2]

FeatureFmoc StrategyBoc Strategy
α-Amino Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[5]Acid-labile (e.g., 25-50% TFA in DCM)[4]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[2]Acid-labile (stronger acid required, e.g., Benzyl)[3]
Final Cleavage Strong acid (e.g., TFA with scavengers)[7]Very strong acid (e.g., HF, TFMSA)[8]
Orthogonality High, allows for selective deprotection[6][9]Quasi-orthogonal, relies on graded acid lability
Compatibility Good for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications[2][10]Good for base-sensitive modifications[2]
Automation Highly compatible, UV monitoring of deprotection[10]Less common in modern automated synthesizers
Side Reactions Aspartimide formation, diketopiperazine formation[10][]t-butylation of sensitive residues[12]
Cost Fmoc-amino acids can be more expensive[2]Boc-amino acids are generally less expensive

Chemical Pathways and Workflows

The cyclical nature of solid-phase peptide synthesis is defined by the repeated steps of deprotection and coupling. The following diagrams illustrate the fundamental chemical transformations and the overall workflow for both Fmoc and Boc strategies.

Chemical Structures

G cluster_fmoc Fmoc Protecting Group cluster_boc Boc Protecting Group Fmoc Fmoc_label 9-Fluorenylmethyloxycarbonyl (Fmoc) Boc Boc_label tert-Butoxycarbonyl (Boc)

Caption: Chemical structures of Fmoc and Boc protecting groups.

Fmoc SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing_1 Washing (DMF) Deprotection->Washing_1 2. Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing_1->Coupling 3. Washing_2 Washing (DMF) Coupling->Washing_2 4. Washing_2->Resin Repeat Cycle

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Boc SPPS Workflow

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-AA) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA/DCM) Deprotection->Neutralization 2. Washing_1 Washing (DCM) Neutralization->Washing_1 3. Coupling Amino Acid Coupling (Activated Boc-AA) Washing_1->Coupling 4. Washing_2 Washing (DCM) Coupling->Washing_2 5. Washing_2->Resin Repeat Cycle

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Decision-Making Flowchart

Caption: Decision-making aid for choosing a synthesis strategy.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent (e.g., DMF for Fmoc-SPPS, DCM for Boc-SPPS) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the solvent from the reaction vessel.

Manual Fmoc SPPS Cycle (per amino acid addition)
  • Fmoc Deprotection:

    • To the swollen resin, add a 20% solution of piperidine in DMF.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (using HBTU/DIPEA):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a few beads of the resin and wash them thoroughly with DMF and then ethanol.

    • Add a few drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).

    • Heat the sample at 100-110°C for 5 minutes.

    • A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/orange color indicates a complete reaction.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Manual Boc SPPS Cycle (per amino acid addition)
  • Boc Deprotection:

    • To the swollen resin, add a solution of 25-50% TFA in DCM.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Add a 5-10% solution of DIPEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash with DCM (3-5 times).

  • Amino Acid Coupling (using DCC/HOBt):

    • In a separate vial, dissolve the Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or DCM.

    • Add this solution to the neutralized resin.

    • Add DCC (3-5 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction using the Kaiser test as described for the Fmoc protocol.

    • Once complete, drain the reaction solution and wash the resin with DCM (3-5 times) and DMF (3-5 times).

Final Cleavage and Deprotection

Fmoc Strategy (TFA Cleavage):

  • Cleavage Cocktail: A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the peptide and purify by HPLC.

Boc Strategy (HF Cleavage):

  • Caution: This procedure is highly hazardous and requires specialized equipment and training.

  • Procedure:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole.

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

    • Work up the peptide for purification.

Conclusion

The selection of a protecting group strategy is a pivotal decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, high orthogonality, and compatibility with automated synthesis, especially for complex and modified peptides.[1][10] However, the Boc/Bzl strategy, with its long and successful history, remains a robust and valuable option, particularly for the synthesis of long or aggregation-prone peptide sequences. A thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, is essential for researchers to make informed decisions and achieve successful peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine (B1666218) (peptoid) units are valuable building blocks in peptidomimetic and drug discovery research. Their incorporation into peptide sequences can impart unique structural and functional properties, including enhanced proteolytic stability, increased cell permeability, and the ability to form stable secondary structures. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile monomer that introduces a flexible linker with a protected primary amine, allowing for subsequent functionalization or branching of the peptide chain.

This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The protocol leverages the orthogonal protection strategy of the base-labile Fmoc group for N-terminal protection and the acid-labile Boc group for the side-chain amine.

Key Principles of the Synthesis

The synthesis follows the standard cycle of Fmoc-SPPS, which involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble solid support. The core steps for each cycle are:

  • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide to expose a free amine.

  • Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products before proceeding to the next cycle.

The Boc protecting group on the side chain of the N-(4-aminobutyl) moiety remains stable during the basic conditions of Fmoc deprotection and is removed during the final acid-mediated cleavage of the peptide from the resin.[1]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.[2] Wang resin can be used for peptides with a C-terminal carboxylic acid.

  • Amino Acids: Fmoc-protected amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Washing Solvents: DMF, DCM, Methanol.

  • Other: Nitrogen for agitation, reaction vessel, filtration apparatus.

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g.

1. Resin Preparation and Swelling:

  • Place 200 mg of the chosen resin in a fritted reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes at room temperature.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 140.6 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.
  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Note: Coupling of N-substituted glycines can be slower than standard amino acids, hence the extended coupling time.
  • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next deprotection step.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
  • Agitate the mixture for 2-3 hours at room temperature.
  • Filter the cleavage solution into a clean collection tube.
  • Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

The following table provides illustrative data for the solid-phase synthesis of a model peptide containing an N-(4-Boc-aminobutyl)-Glycine residue. Actual yields and purity will vary depending on the peptide sequence, synthesis scale, and specific conditions used.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Slightly less than the amino acid equivalents.
Coupling Time 2 - 4 hoursN-substituted glycines may require longer coupling times.
Crude Peptide Yield 60 - 85%Based on the initial resin loading.
Purified Peptide Yield 20 - 50%Post-HPLC purification.
Purity of Final Peptide > 95%As determined by analytical RP-HPLC.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node

Caption: Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.

Logical Relationship of Protecting Groups

Protecting_Groups peptide Resin-Bound Peptide N-terminus Side Chains C-terminus resin_linkage Acid-Labile Linker peptide:c->resin_linkage Anchored via fmoc Fmoc Group fmoc->peptide:n Protects boc Boc Group boc->peptide:sc Protects base Base (e.g., Piperidine) base->fmoc Cleaves acid Strong Acid (e.g., TFA) acid->boc Cleaves acid->resin_linkage Cleaves

Caption: Orthogonal protection scheme in Fmoc-SPPS with a Boc-protected side chain.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized N-substituted glycine (B1666218) derivative, commonly referred to as a peptoid monomer, which is instrumental in the synthesis of peptide mimics or peptoids. These structures offer significant advantages in drug discovery and development due to their inherent resistance to proteolytic degradation and potential for increased cell permeability.[1][2] This building block incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the main-chain nitrogen and an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain primary amine. This orthogonal protection scheme is fully compatible with standard automated solid-phase peptide synthesis (SPPS) protocols, allowing for the precise incorporation of a primary amine-containing side chain.[3]

These application notes provide a comprehensive guide for the utilization of this compound in automated peptide synthesizers, detailing protocols for its efficient incorporation into peptide and peptoid sequences.

Materials and Reagents

  • This compound (Purity ≥98% by HPLC)

  • Automated peptide synthesizer

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[4]

  • Standard Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Fmoc Deprotection:

  • Reagents for Coupling:

    • Coupling activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT)[5][6]

  • Reagents for Purification:

    • Acetonitrile (ACN), HPLC grade

    • Deionized water, HPLC grade

    • TFA, HPLC grade

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS)

Experimental Protocols

Resin Preparation and Swelling
  • Select a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide for a C-terminal amide).

  • Place the resin in a reaction vessel of the automated peptide synthesizer.

  • Swell the resin in DMF for at least 30-60 minutes before the first coupling step.

Automated Synthesis Cycle for this compound Incorporation

The following protocol outlines a single coupling cycle for incorporating this compound. This cycle is to be integrated into the standard automated SPPS program.

Step 1: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF.

  • Procedure:

    • Treat the resin-bound peptide with the deprotection solution.

    • Allow the reaction to proceed for 5-10 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

Step 2: Coupling of this compound

  • Reagents:

    • This compound (3-5 equivalents)

    • HATU or HBTU (3-5 equivalents)

    • DIPEA (6-10 equivalents)

    • DMF

  • Procedure:

    • Dissolve this compound and the coupling activator (HATU/HBTU) in DMF in a pre-activation vessel.

    • Add DIPEA to the solution to initiate the activation of the carboxylic acid.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.

    • Agitate the mixture for 45-90 minutes at room temperature. Due to the potential steric hindrance of the N-substituted glycine and the bulky Boc-protected side chain, a longer coupling time compared to standard proteinogenic amino acids is recommended.

    • After the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling step may be necessary.

Step 3: Capping (Optional)

  • If the coupling is incomplete, a capping step using a solution of acetic anhydride (B1165640) and DIPEA in DMF can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

Final Cleavage and Side-Chain Deprotection

This step simultaneously cleaves the synthesized peptide from the resin and removes the Boc protecting group from the aminobutyl side chain, along with other acid-labile side-chain protecting groups.

  • Cleavage Cocktail (Reagent K is a robust option):

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)[5][7]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a peptide incorporating this compound. These values are based on typical outcomes for Fmoc-SPPS of N-substituted glycines and other challenging amino acids. Actual results may vary depending on the specific peptide sequence, resin, and synthesizer conditions.[4]

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the type of resin used.
Coupling Efficiency >95%Kaiser Test or TNBS TestA longer coupling time or double coupling may be required to achieve high efficiency.
Overall Crude Peptide Yield 30 - 60%Gravimetric analysis post-cleavageHighly dependent on the length and sequence of the peptide.
Crude Peptide Purity 40 - 70%RP-HPLCPurity is influenced by the success of each synthesis step and the final cleavage.

Visualizations

Automated_Peptide_Synthesis_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling: This compound + Activator (HATU/HBTU) + Base (DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Cycle Repeat Cycle for Next Amino Acid Washing_2->Cycle Cycle->Fmoc_Deprotection Continue Synthesis Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Final_Cleavage Final Residue Coupled Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Automated peptide synthesis cycle for incorporating this compound.

Orthogonal_Deprotection_Signaling_Pathway Peptide_Resin Resin-Bound Peptide with This compound Base_Treatment Base Treatment (e.g., 20% Piperidine/DMF) Peptide_Resin->Base_Treatment Acid_Treatment Acid Treatment (e.g., TFA Cocktail) Peptide_Resin->Acid_Treatment Fmoc_Removal Selective Removal of Fmoc Group Base_Treatment->Fmoc_Removal Boc_Removal Selective Removal of Boc Group Acid_Treatment->Boc_Removal Chain_Elongation Peptide Chain Elongation Fmoc_Removal->Chain_Elongation Final_Peptide Final Deprotected Peptide Boc_Removal->Final_Peptide

Caption: Orthogonal deprotection strategy for this compound.

References

Application Notes and Protocols for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile heterobifunctional linker indispensable in modern bioconjugation techniques. Its unique structure, featuring two orthogonally protected amino groups—a base-labile fluorenylmethoxycarbonyl (Fmoc) group and an acid-labile tert-butyloxycarbonyl (Boc) group—allows for the sequential and site-specific modification of peptides and other biomolecules. This attribute is particularly valuable in the construction of complex architectures such as antibody-drug conjugates (ADCs), PEGylated peptides for enhanced therapeutic half-life, and fluorescently labeled probes for diagnostic applications.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent utilization in two key bioconjugation workflows: PEGylation and antibody conjugation.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 171856-09-0
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage 2-8°C, desiccated

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a peptide chain during Fmoc-based SPPS. This process allows for the precise placement of a latent amine functionality within the peptide sequence.

Experimental Protocol: Incorporation of this compound into a Peptide

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF twice (5 minutes and 15 minutes) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) and dry under vacuum.

ParameterTypical Value
Amino Acid Equivalents 3 eq.
Coupling Reagent Equivalents 2.9 eq. HBTU, 3 eq. HOBt
Base Equivalents 6 eq. DIPEA
Coupling Time 2-4 hours
Typical Coupling Efficiency >99%

Bioconjugation Application 1: Site-Specific PEGylation

This workflow demonstrates the utility of the orthogonally protected linker for site-specific PEGylation of a peptide. The Boc group is selectively removed to reveal a primary amine, which then serves as a handle for conjugation to an activated PEG molecule.

PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Boc_Deprotection Selective Boc Deprotection cluster_PEGylation PEGylation Reaction cluster_Purification Purification SPPS 1. Incorporate this compound into peptide on resin Cleavage 2. Cleave peptide from resin (e.g., with TFA cocktail) SPPS->Cleavage Peptide on resin Boc_Deprotect 3. Treat with mild acid (e.g., TFA in DCM) to remove Boc group Cleavage->Boc_Deprotect Purified peptide PEG_Conjugation 4. Conjugate with activated PEG (e.g., mPEG-NHS ester) Boc_Deprotect->PEG_Conjugation Peptide with free amine Purification 5. Purify PEGylated peptide (e.g., by RP-HPLC) PEG_Conjugation->Purification Crude PEGylated peptide Final_Product Final_Product Purification->Final_Product Final PEGylated Peptide

Caption: Workflow for site-specific peptide PEGylation.

Experimental Protocol: Site-Specific PEGylation of a Peptide

Materials:

  • Purified peptide containing the N-(4-Boc-aminobutyl)-Gly linker

  • mPEG-NHS ester (methoxy polyethylene (B3416737) glycol-N-hydroxysuccinimide ester)

  • Boc deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization buffer: 10% DIPEA in DCM

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Solvents for purification: Acetonitrile (ACN), water, TFA

  • RP-HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve the purified peptide in DCM.

    • Add the Boc deprotection solution and stir at room temperature for 30 minutes.

    • Remove the solvent and excess TFA under a stream of nitrogen.

    • Wash the peptide with cold diethyl ether to precipitate the deprotected peptide.

    • Centrifuge and decant the ether. Repeat the wash 2-3 times.

    • Dry the peptide under vacuum.

  • PEGylation Reaction:

    • Dissolve the deprotected peptide in the conjugation buffer.

    • Dissolve the mPEG-NHS ester (5-10 molar excess) in the conjugation buffer.

    • Add the mPEG-NHS ester solution to the peptide solution and stir at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by RP-HPLC.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted mPEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide by preparative RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.

    • Collect fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final PEGylated peptide.

ParameterTypical Value
Boc Deprotection Time 30 minutes
Molar Excess of mPEG-NHS 5-10 fold
PEGylation Reaction Time 2-4 hours at RT or overnight at 4°C
Typical Conjugation Yield 40-70%

Bioconjugation Application 2: Antibody-Drug Conjugate (ADC) Linker Synthesis

In this application, the this compound serves as a precursor to a cleavable linker for an ADC. After incorporation into a peptide (which may contain a cleavage site for tumor-associated enzymes), the orthogonal protecting groups allow for the sequential attachment of a cytotoxic drug and the antibody.

ADC_Linker_Workflow cluster_SPPS Peptide-Linker Synthesis on Resin cluster_Fmoc_Deprotection Fmoc Deprotection cluster_Drug_Coupling Drug Coupling cluster_Cleavage Cleavage from Resin cluster_Boc_Deprotection Boc Deprotection cluster_Activation Linker Activation cluster_Antibody_Conjugation Antibody Conjugation cluster_Purification Purification SPPS 1. Synthesize peptide on resin, incorporating This compound Fmoc_Deprotect 2. Selectively remove Fmoc group (20% piperidine in DMF) SPPS->Fmoc_Deprotect Drug_Couple 3. Couple activated cytotoxic drug to the free amine Fmoc_Deprotect->Drug_Couple Cleavage 4. Cleave peptide-drug conjugate from resin Drug_Couple->Cleavage Boc_Deprotect 5. Remove Boc group to expose conjugation site for antibody Cleavage->Boc_Deprotect Activate_Linker 6. Activate the C-terminus of the peptide-drug conjugate (e.g., with EDC/NHS) Boc_Deprotect->Activate_Linker Antibody_Couple 7. Conjugate to antibody via lysine residues Activate_Linker->Antibody_Couple Purification 8. Purify the final ADC Antibody_Couple->Purification Final_ADC Final_ADC Purification->Final_ADC Final Antibody-Drug Conjugate

Caption: Workflow for ADC synthesis using the linker.

Experimental Protocol: Preparation of a Peptide-Drug Conjugate and Coupling to an Antibody

Part A: Synthesis of the Peptide-Drug Conjugate

This part of the protocol is performed on the solid support.

Materials:

  • Resin-bound peptide containing this compound

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cytotoxic drug with a carboxylic acid handle (e.g., a derivative of MMAE or DM1)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents: DMF, DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc group from the linker. Wash thoroughly with DMF.

  • Drug Activation: In a separate vial, dissolve the cytotoxic drug (1.5 eq.) and HATU (1.45 eq.) in DMF. Add DIPEA (3 eq.) and allow to pre-activate for 5-10 minutes.

  • Drug Coupling: Add the activated drug solution to the resin and agitate for 4-6 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups (except the Boc group on the linker).

  • Precipitation and Purification: Precipitate the crude peptide-drug conjugate in cold diethyl ether. Purify by RP-HPLC.

ParameterTypical Value
Drug Equivalents 1.5 eq.
Coupling Reagent Equivalents 1.45 eq. HATU
Drug Coupling Time 4-6 hours
Cleavage Time 2-3 hours
Typical Yield (Peptide-Drug) 50-80%

Part B: Conjugation to an Antibody

Materials:

  • Purified peptide-drug conjugate with N-terminal Boc group

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Boc deprotection solution: 25-50% TFA in DCM

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation buffer: PBS, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Boc Deprotection: Remove the Boc group from the peptide-drug conjugate as described in the PEGylation protocol.

  • Activation of Peptide-Drug Conjugate:

    • Dissolve the deprotected peptide-drug conjugate in the activation buffer.

    • Add EDC (10 eq.) and Sulfo-NHS (25 eq.) and incubate for 15-30 minutes at room temperature.

  • Antibody Conjugation:

    • Desalt the activated peptide-drug conjugate into cold PBS, pH 7.4.

    • Immediately add the activated linker-drug to the antibody solution at a desired molar ratio (e.g., 5-20 fold molar excess of linker-drug to mAb).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-drug and antibody by SEC.

    • Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ParameterTypical Value
Molar Excess of Linker-Drug 5-20 fold
Antibody Conjugation Time 2-4 hours at RT or overnight at 4°C
Typical ADC Yield 30-60%
Typical Drug-to-Antibody Ratio (DAR) 2-4

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex bioconjugates. Its orthogonal protecting groups provide the flexibility to perform sequential modifications, enabling the construction of well-defined therapeutic and diagnostic agents. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their bioconjugation strategies. Optimization of reaction conditions may be necessary depending on the specific peptide sequence, drug, PEG, or antibody being used.

Application Notes and Protocols for the Synthesis of Neuropeptides Using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of neuropeptides and their analogues is a cornerstone of neuroscience research and drug discovery. The introduction of modified amino acids into peptide sequences can significantly enhance their pharmacological properties, such as receptor binding affinity, selectivity, and in vivo stability. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized building block used in Fmoc solid-phase peptide synthesis (SPPS) to introduce an N-substituted glycine (B1666218) moiety. This modification can alter the peptide's backbone conformation and provide a site for further chemical derivatization, making it a valuable tool for developing novel neuropeptide-based therapeutics.

Principle of the Method

The synthesis of neuropeptides using this compound is based on the principles of Fmoc solid-phase peptide synthesis (SPPS). The peptide is assembled step-wise on an insoluble polymeric support (resin). The N-terminus of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Each synthesis cycle consists of two main steps:

  • Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid, in this case, this compound or another standard amino acid, is activated and coupled to the newly liberated N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). The Boc protecting group on the aminobutyl side chain of the incorporated residue is also removed during this final cleavage step.

Applications

The incorporation of N-substituted glycine derivatives like this compound into neuropeptide sequences has several key applications in drug development:

  • Improved Enzymatic Stability: N-alkylation of the peptide backbone can hinder cleavage by proteases, thereby increasing the in vivo half-life of the neuropeptide analogue.

  • Conformational Constraints: The substitution on the nitrogen atom can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor selectivity and affinity.

  • Introduction of Functional Groups: The aminobutyl side chain, once deprotected, provides a primary amine that can be used for bioconjugation, such as the attachment of labels, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of glycine residues with N-substituted analogues allows for a detailed investigation of the role of specific backbone conformations in receptor binding and activation.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis of a neuropeptide analogue using an N-alkylated glycine derivative, based on the synthesis of [Sar9]-Substance P as a model. These values can be used as a benchmark for the synthesis of neuropeptides incorporating this compound.

Parameter[Sar9]-Substance P (Model)Expected Range for this compound containing peptideNotes
Resin Substitution Level 0.5 - 0.7 mmol/g0.4 - 0.8 mmol/gThe initial loading of the first amino acid onto the resin.
Coupling Efficiency (per step) >99%>98%Monitored by Kaiser test or UV-Vis spectroscopy of Fmoc deprotection.
Crude Peptide Purity (by HPLC) ~70-85%~65-80%Purity before preparative HPLC purification.
Overall Yield (Crude) ~75-90%~70-85%Based on the initial resin loading.
Final Purity (after HPLC) >98%>98%Purity of the final lyophilized peptide.
Overall Yield (Purified) ~25-40%~20-35%Overall yield of the final pure product.

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a neuropeptide amide incorporating this compound.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Kaiser test kit

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a fritted syringe reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and then with DMF (3 x 10 mL per gram of resin).

Protocol 3: Amino Acid Coupling (Standard Amino Acids)
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin substitution) and HOBt (or Oxyma Pure) (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin), DCM (3 x 10 mL per gram of resin), and finally DMF (3 x 10 mL per gram of resin).

Protocol 4: Incorporation of this compound

Due to the potential for steric hindrance with N-substituted amino acids, a more potent coupling reagent and slightly longer coupling times may be beneficial.

  • In a separate vial, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF.

  • Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • If the reaction is incomplete, a second coupling with fresh reagents is recommended.

  • Once the coupling is complete, drain the reaction solution and wash the resin as described in Protocol 3, step 7.

Protocol 5: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualizations

Experimental Workflow for Neuropeptide Synthesis

G Experimental Workflow for Neuropeptide Synthesis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle (n-1 times) Washing_2->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Repeat_Cycle->Fmoc_Deprotection Final_Washing Final Washing and Drying Final_Deprotection->Final_Washing Cleavage Cleavage and Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final Pure Peptide Lyophilization->Final_Peptide

Caption: A flowchart illustrating the key steps in Fmoc solid-phase peptide synthesis.

Signaling Pathway of a Neuropeptide via a G-Protein Coupled Receptor (GPCR)

G Neuropeptide GPCR Signaling Pathway cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Neuropeptide Neuropeptide Neuropeptide->GPCR Binding & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: A simplified diagram of a common neuropeptide signaling cascade initiated by GPCR activation.

Application Notes and Protocols: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile heterobifunctional linker used in the synthesis of complex biomolecules, particularly in the development of targeted drug delivery systems such as peptide-drug conjugates (PDCs).[1][2] This linker features two key protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[3][4][5] This orthogonal protection scheme allows for the selective deprotection and sequential conjugation of different molecular entities, making it an invaluable tool for constructing precisely defined therapeutic constructs.[6]

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[3][5] It can be incorporated into a peptide chain, and the Boc-protected amine on the side chain serves as a conjugation point for therapeutic payloads, imaging agents, or solubility-enhancing moieties.[6] The glycine (B1666218) core and the aminobutyl spacer provide flexibility and can influence the pharmacokinetic properties of the final conjugate.[7]

Key Applications
  • Peptide-Drug Conjugates (PDCs): Serves as a linker to attach cytotoxic drugs to targeting peptides.[1][8] The targeting peptide directs the conjugate to specific cells or tissues, where the drug can then exert its therapeutic effect.[9]

  • Bioconjugation: Facilitates the attachment of biomolecules to other molecules or surfaces.[3]

  • Development of Complex Peptides: Enables the synthesis of peptides with specific side-chain modifications for various research and therapeutic purposes.[3]

Data Presentation

The following tables provide illustrative data for the synthesis and characterization of a peptide-drug conjugate using this compound. Note: This data is representative and actual results may vary depending on the specific peptide sequence, drug, and reaction conditions.

Table 1: Illustrative Purity and Yield for a Peptide Synthesized via Fmoc SPPS [10]

Peptide SequenceResin Loading (mmol/g)Crude Peptide Purity (%)Purified Peptide Yield (%)
H-Tyr-Gly-Gly-Phe-Met-OH0.66852
H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH0.55540
Ac-Cys-Ala-[Fmoc-N-(4-Boc-aminobutyl)-Gly]-Ala-OH0.7~70~55

Table 2: Representative Conditions for Boc Deprotection [11][12][13]

ReagentSolventReaction TimeTemperatureTypical Yield (%)
25-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 minRoom Temperature>95
Oxalyl chlorideMethanol1-4 hRoom Temperatureup to 90
HCl in organic solvents (e.g., dioxane)Dioxane1-2 hRoom Temperature>90

Table 3: Example Characterization of a Final Peptide-Drug Conjugate [14]

Analytical MethodParameter MeasuredExample Result
High-Performance Liquid Chromatography (HPLC)Purity>95%
Liquid Chromatography-Mass Spectrometry (LC-MS)Intact Mass Confirmation and Impurity ProfilingObserved Mass matches Theoretical Mass ± 0.5 Da; identification of minor truncations.
Tandem Mass Spectrometry (MS/MS)Confirmation of Conjugation SiteFragmentation pattern confirms drug attachment to the linker's side chain.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating the linker.[10][15]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence. To incorporate the linker, use this compound in the coupling step.

  • Ninhydrin (B49086) Test: After each coupling step, a small sample of the resin can be tested with ninhydrin to ensure the reaction has gone to completion (ninhydrin test will be negative for a successful coupling).

Protocol 2: On-Resin Boc Deprotection and Drug Conjugation

This protocol outlines the selective removal of the Boc group and subsequent conjugation of a drug molecule.

Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger: Triisopropylsilane (TIS) (optional)

  • Drug molecule with an NHS-ester functional group

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[10] A scavenger like TIS (2.5%) can be included to prevent side reactions.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.[11]

  • Neutralization: Neutralize the resulting amine salt by washing the resin with a 10% solution of DIEA in DCM for 10 minutes. Wash the resin with DCM (3x) and DMF (3x).[10]

  • Drug Conjugation:

    • Dissolve the NHS-ester activated drug (2-3 eq.) in DMF.

    • Add the drug solution and DIEA (4-5 eq.) to the resin.

    • Agitate the reaction mixture for 4-6 hours, or until the reaction is complete (monitored by a qualitative test like the Kaiser test on a resin sample).

  • Final Washing: Drain the drug solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove unreacted drug and byproducts.

Protocol 3: Peptide Cleavage, Purification, and Characterization

This protocol describes the final cleavage of the peptide-drug conjugate from the resin, followed by its purification and analysis.

Materials:

  • Peptide-drug conjugate on resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Preparative and analytical HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a water/ACN mixture and lyophilize.

  • Purification:

    • Purify the crude peptide using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect fractions containing the desired product.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical HPLC.[16]

    • Verify the identity and integrity of the final peptide-drug conjugate by LC-MS to confirm the molecular weight.[14][16]

    • Perform tandem MS (MS/MS) to confirm the sequence and the site of drug conjugation if necessary.

Visualizations

Workflow_SPPS cluster_synthesis Peptide Synthesis (SPPS) cluster_conjugation On-Resin Conjugation cluster_final Final Processing Resin 1. Start with Resin Deprotect_Fmoc 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect_Fmoc Couple_AA 3. Couple Fmoc-AA-OH (HATU/DIEA) Deprotect_Fmoc->Couple_AA Wash_1 Wash Couple_AA->Wash_1 Incorporate_Linker 4. Couple Linker This compound Wash_1->Incorporate_Linker Repeat Repeat Steps 2-3 for remaining AAs Incorporate_Linker->Repeat Deprotect_Boc 5. Boc Deprotection (TFA/DCM) Repeat->Deprotect_Boc Neutralize 6. Neutralize Deprotect_Boc->Neutralize Couple_Drug 7. Couple Drug-NHS Neutralize->Couple_Drug Wash_2 Wash Couple_Drug->Wash_2 Cleave 8. Cleave from Resin (TFA Cocktail) Wash_2->Cleave Purify 9. HPLC Purification Cleave->Purify Characterize 10. LC-MS Analysis Purify->Characterize Final_Product Peptide-Drug Conjugate Characterize->Final_Product

Caption: Workflow for synthesizing a peptide-drug conjugate.

Targeted_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell PDC Peptide-Drug Conjugate (PDC) Receptor Overexpressed Receptor PDC->Receptor Targeting Binding 1. Binding & Internalization (Receptor-Mediated Endocytosis) Receptor->Binding Endosome 2. Endosome Binding->Endosome Lysosome 3. Lysosome Endosome->Lysosome Release 4. Linker Cleavage & Drug Release Lysosome->Release Drug Active Drug Release->Drug Target 5. Intracellular Target (e.g., DNA, Tubulin) Drug->Target Effect 6. Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Mechanism of a peptide-drug conjugate.

References

Application Notes and Protocols for the Selective Cleavage of Fmoc and Boc Groups from Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups from the bifunctionally protected amino acid derivative, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. The orthogonal nature of these two protecting groups allows for their sequential and selective cleavage, a critical aspect in peptide synthesis and the development of complex organic molecules.

Introduction

The strategic use of protecting groups is fundamental in modern organic synthesis. The Fmoc and Boc groups are two of the most widely employed protecting groups for amines due to their distinct cleavage conditions. The Fmoc group is labile to basic conditions, typically cleaved by secondary amines like piperidine (B6355638).[1][2] In contrast, the Boc group is stable to bases but is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This orthogonality is crucial for the stepwise elongation of peptide chains and the synthesis of molecules with multiple reactive sites.

This document outlines the distinct procedures for the selective deprotection of either the Fmoc or the Boc group from this compound, yielding either H-N-(4-Boc-aminobutyl)-Gly-OH or Fmoc-N-(4-aminobutyl)-Gly-OH, respectively.

Data Presentation: Cleavage Conditions Summary

The following table summarizes the typical reagents, solvents, and reaction times for the selective cleavage of the Fmoc and Boc protecting groups from the specified substrate.

Protecting GroupCleavage ReagentSolventTypical Reaction TimeProduct
Fmoc 20% Piperidine (v/v)N,N-Dimethylformamide (DMF)1-2 hoursH-N-(4-Boc-aminobutyl)-Gly-OH
Boc 50% Trifluoroacetic Acid (TFA) (v/v)Dichloromethane (DCM)1-2 hoursFmoc-N-(4-aminobutyl)-Gly-OH

Experimental Protocols

Protocol 1: Selective Cleavage of the Fmoc Group

This protocol describes the removal of the Fmoc group to yield the free N-terminal amine while the Boc-protected side chain remains intact.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in DMF (10-20 mL per gram of substrate).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC. The disappearance of the starting material and the appearance of a new, more polar spot (the product) and the dibenzofulvene-piperidine adduct indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.[5][6]

  • Work-up: a. Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine. b. To precipitate the product, add cold diethyl ether to the concentrated residue and triturate. c. Alternatively, for better recovery of the zwitterionic product, dilute the reaction mixture with water and wash with DCM to remove the dibenzofulvene-piperidine adduct. d. The aqueous layer containing the product can then be lyophilized. e. For non-polar products, after removing the solvent, the residue can be redissolved in an organic solvent like ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated.[7]

  • Purification: The crude product can be purified by an appropriate method such as recrystallization or column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the product, H-N-(4-Boc-aminobutyl)-Gly-OH, by HPLC, Mass Spectrometry, and NMR spectroscopy.

Protocol 2: Selective Cleavage of the Boc Group

This protocol details the removal of the Boc group using acidic conditions, leaving the Fmoc group intact.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in DCM (10-20 mL per gram of substrate).

  • Deprotection: Cool the solution in an ice bath. Slowly add an equal volume of TFA to the solution (to a final concentration of 50% v/v).[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is generally complete within 1-2 hours.

  • Work-up: a. Upon completion, remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive and volatile. b. To precipitate the product (as a TFA salt), add cold diethyl ether to the residue. c. Collect the precipitate by filtration and wash with cold diethyl ether. d. To obtain the free amine, dissolve the crude product in water and neutralize with a mild base such as saturated NaHCO₃ solution. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

  • Characterization: Verify the structure and purity of the final product, Fmoc-N-(4-aminobutyl)-Gly-OH, using HPLC, Mass Spectrometry, and NMR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflows for the selective cleavage of the Fmoc and Boc protecting groups.

Fmoc_Cleavage_Workflow cluster_start Starting Material cluster_reagent Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_product Product start This compound in DMF reagent Add 20% Piperidine start->reagent reaction Stir at RT (1-2h) Monitor by TLC/HPLC reagent->reaction workup Solvent Removal & Precipitation/Extraction reaction->workup purification Purification (if needed) workup->purification analysis Characterization (HPLC, MS, NMR) purification->analysis product H-N-(4-Boc-aminobutyl)-Gly-OH analysis->product

Caption: Workflow for the selective cleavage of the Fmoc group.

Boc_Cleavage_Workflow cluster_start Starting Material cluster_reagent Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_product Product start This compound in DCM reagent Add 50% TFA start->reagent reaction Stir at RT (1-2h) Monitor by TLC/HPLC reagent->reaction workup Solvent Removal & Precipitation/Neutralization reaction->workup purification Purification (if needed) workup->purification analysis Characterization (HPLC, MS, NMR) purification->analysis product Fmoc-N-(4-aminobutyl)-Gly-OH analysis->product

Caption: Workflow for the selective cleavage of the Boc group.

References

Application Notes and Protocols: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile building block for the synthesis of self-assembling hydrogels. The presence of the aromatic Fmoc (fluorenylmethyloxycarbonyl) group facilitates hydrogel formation through π-π stacking interactions, while the glycine (B1666218) and aminobutyl moieties provide a flexible backbone and a site for further functionalization after deprotection of the Boc group. These hydrogels are promising candidates for various biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering, owing to their biocompatibility and tunable properties.

This document provides detailed application notes and protocols for the synthesis and characterization of hydrogels using this compound. While specific quantitative data for this particular derivative is limited in published literature, the protocols and expected data are based on well-established principles and analogous Fmoc-amino acid systems.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆--INVALID-LINK--
Molecular Weight 468.54 g/mol --INVALID-LINK--
Appearance White to off-white powderGeneric Material Property
Solubility Soluble in organic solvents (e.g., DMSO, DMF, HFIP), sparingly soluble in aqueous solutions at neutral pHInferred from similar Fmoc-amino acids
Storage Temperature 2-8°C--INVALID-LINK--

Mechanism of Hydrogelation

The self-assembly of this compound into a hydrogel is primarily driven by non-covalent interactions. The hydrophobic Fmoc groups arrange themselves through π-π stacking to form the core of nanofibrous structures. Concurrently, hydrogen bonding between the glycine's amide and carboxyl groups contributes to the formation and stabilization of a three-dimensional network that entraps water molecules, leading to gelation.

G Self-Assembly of this compound cluster_interactions Driving Forces Monomer This compound Monomers in Solution Initiation Nucleation (Triggered by pH or Solvent Change) Monomer->Initiation Elongation Fiber Elongation Initiation->Elongation Network 3D Hydrogel Network Elongation->Network pi-pi π-π Stacking (Fmoc groups) pi-pi->Initiation H-bond Hydrogen Bonding (Backbone) H-bond->Elongation

Caption: Self-assembly mechanism of this compound into a hydrogel.

Experimental Protocols

Protocol 1: Hydrogel Preparation via pH Switch Method

This method involves dissolving the Fmoc-amino acid derivative at a basic pH and then lowering the pH to trigger self-assembly and gelation.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucono-δ-lactone (GdL) (optional, for slow pH reduction)

  • Sterile deionized water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 50 mg/mL) in DMSO. Alternatively, for a solvent-free system, dissolve the powder in 0.1 M NaOH to a desired concentration by vortexing and gentle heating.

  • Dilution and pH Adjustment:

    • For rapid gelation: Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 0.5 - 2.0% w/v). The acidic nature of the PBS will neutralize the basic solution, triggering gelation.

    • For slow gelation: Dilute the basic stock solution with sterile deionized water. Add a freshly prepared solution of GdL to the mixture. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and leading to a more homogenous hydrogel.

  • Gelation: Allow the solution to stand at room temperature. Gelation can be confirmed by the vial inversion test (the gel remains solid and does not flow when the vial is inverted).

Protocol 2: Hydrogel Preparation via Solvent Switch Method

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Hexafluoroisopropanol (HFIP) or DMSO

  • Phosphate-buffered saline (PBS), pH 7.4 or cell culture medium

  • Hydrophobic drug (optional)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in HFIP or DMSO to form a concentrated stock solution (e.g., 100 mg/mL). If encapsulating a hydrophobic drug, co-dissolve the drug in this stock solution.

  • Hydrogel Formation: Add PBS (pH 7.4) or cell culture medium to the stock solution to achieve the final desired concentration of the hydrogelator (typically above its critical gelation concentration).

  • Incubation: Gently vortex the mixture for a few seconds and let it stand at room temperature. Gelation should occur within minutes to hours.

Hydrogel Characterization

Rheological Properties

Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.

Methodology:

  • Instrumentation: A rheometer with a parallel plate or cone-plate geometry.

  • Procedure:

    • Load the hydrogel sample onto the rheometer plate.

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G'').

    • Perform a strain sweep (e.g., 0.1 to 1000%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield stress of the hydrogel.

Expected Data (based on analogous Fmoc-amino acid hydrogels):

ParameterExpected Value RangeSignificance
Storage Modulus (G') 10² - 10⁴ PaIndicates the stiffness and solid-like behavior of the hydrogel.
Loss Modulus (G'') < G'Indicates the viscous or liquid-like behavior. In a gel, G' should be significantly higher than G''.
Tan δ (G''/G') < 1A value much less than 1 confirms the formation of a true gel.
Morphological Characterization (Scanning Electron Microscopy - SEM)

SEM is used to visualize the nanofibrous network structure of the hydrogel.

Methodology:

  • Sample Preparation: Freeze-dry the hydrogel sample.

  • Coating: Sputter-coat the dried sample with a thin layer of gold or platinum.

  • Imaging: Image the sample using a scanning electron microscope.

Expected Results: SEM images are expected to reveal a porous, interconnected network of nanofibers, which is characteristic of self-assembled peptide hydrogels.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of key functional groups and secondary structures.

  • Expected Peaks: Amide I band (around 1630-1640 cm⁻¹) indicative of β-sheet formation, which is crucial for the hydrogel network.

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To further investigate the secondary structure of the self-assembled peptides.

  • Expected Spectra: A characteristic spectrum with a minimum around 218 nm, confirming the presence of β-sheet structures.

Fluorescence Spectroscopy:

  • Purpose: To monitor the self-assembly process through changes in the fluorescence of the Fmoc group.

  • Expected Observation: A shift in the emission maximum and an increase in fluorescence intensity upon aggregation of the Fmoc moieties.

Application: Controlled Drug Release

These hydrogels can serve as a matrix for the sustained release of therapeutic agents.

Protocol: In Vitro Drug Release Study

G In Vitro Drug Release Workflow A Prepare Drug-Loaded Hydrogel B Place Hydrogel in Release Medium (e.g., PBS) A->B C Incubate at 37°C with Agitation B->C D Sample Release Medium at Time Points C->D E Analyze Drug Concentration (e.g., UV-Vis, HPLC) D->E F Plot Cumulative Release vs. Time E->F

Caption: Workflow for an in vitro drug release study from the hydrogel.

Procedure:

  • Prepare a drug-loaded hydrogel using either the pH or solvent switch method.

  • Place a known amount of the hydrogel into a dialysis bag or a transwell insert.

  • Immerse the dialysis bag or transwell in a known volume of release buffer (e.g., PBS, pH 7.4).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release over time.

Expected Drug Release Profile (Hypothetical):

Time (hours)Cumulative Release (%)
115
635
1255
2475
4890
7298

Note: The release kinetics will depend on the drug's properties, its interaction with the hydrogel matrix, and the hydrogel's concentration and microstructure.

Signaling Pathways in Drug Delivery Applications

Hydrogels delivering anti-inflammatory drugs can modulate specific signaling pathways. For example, the release of curcumin (B1669340) can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[1]

G Modulation of NF-κB Pathway by Hydrogel-Released Drug cluster_hydrogel Hydrogel System cluster_cell Target Cell Hydrogel This compound Hydrogel Drug Anti-inflammatory Drug (e.g., Curcumin) Hydrogel->Drug Sustained Release IKK IKK Drug->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (e.g., TNF-α, IL-6) Nucleus->Inflammation Upregulates Genes

Caption: Inhibition of the NF-κB inflammatory pathway by a drug released from the hydrogel.

Conclusion

This compound is a promising molecule for the development of self-assembling hydrogels for biomedical applications. The protocols and characterization methods outlined in this document, based on established principles for Fmoc-amino acids, provide a solid foundation for researchers to explore the potential of these hydrogels in drug delivery and tissue engineering. Further studies are warranted to establish specific quantitative data for hydrogels derived from this particular molecule.

References

Application Notes and Protocols for Incorporating Fmoc-N-(4-Boc-aminobutyl)-Gly-OH into Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile N-substituted glycine (B1666218) derivative used in solid-phase peptide synthesis (SPPS) to introduce a flexible linker or a site for further modification in complex peptides and peptoid-peptide hybrids.[1] Its unique structure, featuring an aminobutyl side chain protected with a Boc group, allows for selective deprotection and subsequent derivatization, making it a valuable tool in drug discovery and development for creating molecules with enhanced biological activity and properties.[1] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS.

Chemical Structure and Properties

PropertyValue
Synonyms Fmoc-N-(4-Boc-aminobutyl)glycine, Fmoc-Nlys(Boc)-OH
CAS Number 171856-09-0[2]
Molecular Formula C₂₆H₃₂N₂O₆[2]
Molecular Weight 468.54 g/mol [2]
Appearance White crystalline powder
Purity (HPLC) ≥98.0%[2]
Storage 2-8°C[2]

Data Presentation: Expected Performance in SPPS

The incorporation of N-substituted amino acids like this compound can present challenges due to steric hindrance. However, with optimized protocols, high coupling efficiencies can be achieved. The following table summarizes expected outcomes based on the synthesis of peptide-peptoid hybrids.

ParameterExpected OutcomeNotes
Coupling Efficiency >95%May require extended coupling times or the use of more potent coupling reagents like HATU or HCTU. Double coupling may be necessary in difficult sequences.
Fmoc Deprotection QuantitativeStandard conditions (20% piperidine (B6355638) in DMF) are typically effective.
Boc Deprotection QuantitativeAchieved during the final cleavage from the resin with TFA-based cocktails.
Final Peptide Purity (Crude) 70-90%Dependent on the overall sequence length and complexity. Purification by preparative HPLC is recommended.
Overall Yield (Purified) 15-40%Highly sequence-dependent.

Experimental Protocols

Materials and Equipment
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

  • Coupling Reagents: HBTU/HOBt, HATU, or HCTU.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture such as TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Equipment: Solid-phase peptide synthesizer or manual synthesis vessel, HPLC system for analysis and purification, Mass spectrometer.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the N-substituted glycine, a longer coupling time is recommended compared to standard amino acids.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling step (recoupling) with a fresh solution of activated amino acid for another 1-2 hours is advised.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the Kaiser test remains positive after recoupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the standard procedure described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as Reagent K is recommended. For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the N-(4-aminobutyl)-Gly side chain and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Analysis and Purification
  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

    • Analyze the crude peptide by analytical reversed-phase HPLC (RP-HPLC) to assess its purity and identify the desired product by mass spectrometry.

  • Purification:

    • Purify the crude peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Final Analysis and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of this compound (HBTU/HOBt/DIPEA) Wash1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Recouple Recouple Kaiser_Test->Recouple Positive Wash2 Wash (DMF) Kaiser_Test->Wash2 Negative Recouple->Coupling Next_AA Couple Next Amino Acid Wash2->Next_AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Next_AA->Fmoc_Deprotection Repeat Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporation of this compound.

Cleavage_Workflow Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Add_Cocktail React React for 2-4 hours (Cleavage and Boc Deprotection) Add_Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Centrifuge Centrifuge and Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry End Crude Peptide Ready for Purification Dry->End

Caption: Workflow for cleavage and deprotection of the final peptide.

Potential Side Reactions and Mitigation

  • Incomplete Coupling: Due to the steric bulk of the N-substituent, incomplete coupling is a primary concern.

    • Mitigation: Use extended coupling times (2-4 hours), employ more potent coupling reagents like HATU or HCTU, and perform a second coupling if necessary. Monitoring with the Kaiser test is crucial.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially if Proline or Glycine is the C-terminal residue.

    • Mitigation: Couple the first two amino acids as a pre-formed dipeptide.

  • Aspartimide Formation: For sequences containing Asp, prolonged exposure to the basic conditions of Fmoc deprotection can lead to aspartimide formation.

    • Mitigation: Use faster Fmoc deprotection protocols or employ protecting groups on the preceding amino acid that hinder this side reaction.

By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into complex peptides for a wide range of applications in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with synthetic peptides incorporating Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. While this building block is designed to enhance peptide stability and solubility, the overall characteristics of the peptide sequence, such as hydrophobicity and secondary structure formation, can still present significant solubilization challenges.[1]

Frequently Asked Questions (FAQs)

Q1: My peptide, which contains this compound, is insoluble in standard aqueous buffers. Why is this happening?

A1: Peptide insolubility is a common issue governed by several factors beyond a single amino acid residue. The primary reasons include:

  • Overall Hydrophobicity: If the peptide sequence contains a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Met, Phe, Tyr, Ala), it may be insoluble in aqueous solutions.[2][3]

  • Secondary Structure Formation: Peptides can form stable secondary structures like β-sheets, leading to intermolecular hydrogen bonding and aggregation. This is particularly common in longer peptides.[2]

  • Aggregation and Gelling: Some peptides are prone to "gelling" at higher concentrations, forming a viscous solution rather than fully dissolving. This is also a result of strong intermolecular interactions.[4]

  • Net Charge: At its isoelectric point (pI), a peptide has a net neutral charge, which typically corresponds to its lowest solubility.

Q2: What is the first step I should take to dissolve my peptide?

A2: Always start with the mildest solvent conditions to avoid damaging the peptide.

  • Test a Small Sample: Before dissolving the entire batch, test the solubility of a small amount of the peptide to find the most suitable solvent.

  • Sterile Water: The first solvent to try is sterile, distilled, or deionized water.[2]

  • Sonication: If the peptide does not dissolve immediately, gentle sonication in a water bath for short periods can help break up particles and increase the dissolution rate.[2] Be cautious, as prolonged sonication can heat the solution and potentially degrade the peptide.[2]

Q3: If water doesn't work, which organic solvents are recommended?

A3: For hydrophobic or neutral peptides, using a small amount of an organic solvent is the next step. Dimethyl sulfoxide (B87167) (DMSO) is highly effective and compatible with many biological assays in low concentrations.[3][5]

  • Add a minimal amount of 100% DMSO to the lyophilized peptide to create a concentrated stock.[3][4]

  • Vortex or sonicate briefly to ensure it is fully dissolved.[4]

  • Once dissolved, slowly add your desired aqueous buffer to the peptide stock drop-by-drop while vortexing to prevent precipitation.[5]

Other useful organic solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (B52724) (ACN), and isopropanol.[3][5] Note that DMSO can cause oxidation of Cys, Met, or Trp residues.[5]

Q4: How can adjusting the pH of the solvent improve solubility?

A4: Adjusting the pH can significantly improve solubility by altering the net charge of the peptide.[3][4]

  • For Basic Peptides (pI > 7): These peptides have a net positive charge at acidic pH. Try dissolving them in an aqueous solution of 10% acetic acid.[6]

  • For Acidic Peptides (pI < 7): These peptides carry a net negative charge at basic pH. An aqueous solution of 0.1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate can be effective.[5][6]

Q5: I've tried organic solvents and pH adjustments, but my peptide still won't dissolve or forms a gel. What can I do?

A5: When standard methods fail, stronger denaturing agents, known as chaotropic agents, can be used. These agents disrupt the hydrogen-bonding networks that lead to aggregation.[2][4][7]

  • Guanidine Hydrochloride (GuHCl) or Urea (B33335): A 6 M solution of GuHCl or urea can effectively solubilize highly aggregated or gelling peptides.[4][5]

  • Compatibility: Be aware that chaotropic agents are strong denaturants and can interfere with most biological assays.[2][4] They are often suitable for analytical purposes like HPLC, but their compatibility with your specific downstream experiments must be verified.[2]

Troubleshooting Guide

This guide provides a systematic workflow for addressing peptide solubility issues.

Peptide_Solubility_Workflow Troubleshooting Workflow for Peptide Solubilization cluster_start Initial State cluster_methods Solubilization Methods cluster_end Final State start Insoluble Peptide Powder aqueous 1. Add Sterile Water or Aqueous Buffer start->aqueous sonicate 2. Apply Gentle Sonication aqueous->sonicate If still insoluble success Peptide Solubilized aqueous->success Success organic 3. Use Organic Solvent (e.g., DMSO, DMF) sonicate->organic If still insoluble sonicate->success Success ph_adjust 4. Adjust pH (Acetic Acid or NH4OH) organic->ph_adjust If still insoluble organic->success Success chaotropes 5. Use Chaotropic Agent (6M GuHCl or Urea) ph_adjust->chaotropes If still insoluble ph_adjust->success Success chaotropes->success Success

Caption: A step-by-step workflow for dissolving difficult peptides.

Data Summary: Solvents and Additives

The following table summarizes common solvents and additives for improving peptide solubility. The effectiveness of each agent is peptide-specific.

Solvent / AdditiveTypeMechanism of ActionBest ForConsiderations
Water / Aqueous Buffers AqueousSolvation of polar/charged groupsPeptides with high content of hydrophilic/charged amino acids.[3]Often ineffective for hydrophobic or neutral peptides.
DMSO, DMF, NMP Organic SolventDisrupts hydrophobic interactionsHydrophobic and neutral peptides.[2][3]Can be toxic to cells; DMSO may oxidize Cys/Met/Trp.[5]
Acetonitrile (ACN) Organic SolventDisrupts hydrophobic interactionsMedium-sized and hydrophobic peptides.[2]Less effective than DMSO/DMF for very difficult sequences.
Acetic Acid (10-50%) pH ModifierProtonates basic residues, increasing net positive chargeBasic peptides (pI > 7).[2][6]High concentrations can affect peptide stability and assays.
Ammonium Hydroxide (0.1%) pH ModifierDeprotonates acidic residues, increasing net negative chargeAcidic peptides (pI < 7).[5]Volatile and basic; ensure compatibility with peptide and assay.
Guanidine HCl (6 M), Urea (8 M) Chaotropic AgentDisrupts hydrogen bonds and secondary structuresHighly aggregated or gelling peptides.[4][5]Denatures proteins; interferes with most biological assays.[2][4]

Experimental Protocols

Protocol 1: Solubilization with an Organic Solvent (DMSO)

This protocol details the steps for dissolving a hydrophobic peptide using DMSO followed by dilution into an aqueous buffer.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[2]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to achieve a high concentration stock solution (e.g., 1-10 mg/mL).[4]

  • Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.[4] Visually inspect for any remaining particulate matter.

  • Aqueous Dilution: Slowly add the desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[5] Rapid dilution can cause the peptide to precipitate out of solution.

  • Final Concentration: Continue the slow dilution until the final desired concentration is reached. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that final buffer composition.

Protocol 2: Solubilization with a Chaotropic Agent (Guanidine Hydrochloride)

This protocol should be used as a last resort for highly intractable peptides, typically for non-biological applications.

  • Stock Solution Preparation: Prepare a 6 M solution of Guanidine Hydrochloride (GuHCl) in sterile, distilled water. Gentle heating may be required to fully dissolve the GuHCl. Allow the solution to cool to room temperature.[4]

  • Peptide Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature.

  • Dissolution: Add the 6 M GuHCl solution directly to the lyophilized peptide to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate as needed until the peptide is completely dissolved.[4]

  • Application: This stock solution can be used for applications where protein denaturation is not a concern, such as certain chromatographic analyses. Further dilution into aqueous buffers will likely cause precipitation as the chaotropic effect is weakened.

References

preventing side reactions with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent and resolve side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

The primary advantage lies in its orthogonal protection strategy. The molecule has two different protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-Butoxycarbonyl (Boc) group on the side-chain amine.[][] This allows for the selective removal of the Fmoc group during peptide chain elongation using a mild base (like piperidine) without affecting the Boc group on the side chain.[] The Boc group, along with other acid-sensitive side-chain protecting groups, is then removed simultaneously during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[][] This orthogonality is crucial for synthesizing complex peptides with modified side chains.[]

Orthogonal_Deprotection Start Fmoc-N-(4-Boc-aminobutyl)-Gly-(Peptide-Resin) Fmoc_Removed H₂N-N-(4-Boc-aminobutyl)-Gly-(Peptide-Resin) Start->Fmoc_Removed  Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF)   Final_Peptide H₂N-N-(4-aminobutyl)-Gly-(Peptide) Fmoc_Removed->Final_Peptide  Step 2: Final Cleavage (e.g., TFA Cocktail)  

Caption: Orthogonal deprotection of this compound.

Q2: I'm observing significant loss of my peptide from the resin, especially when this amino acid is coupled second in the sequence. What is the likely cause and how can I prevent it?

This issue is most likely due to Diketopiperazine (DKP) formation . This is a major side reaction in Fmoc-based SPPS, particularly when Glycine or Proline are involved in the first two positions of the peptide chain.[3][4][5] After the Fmoc group of the second amino acid (in this case, your N-substituted Glycine) is removed, the newly freed N-terminal amine can attack the ester bond linking the dipeptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in significant yield loss.[5][6]

Prevention Strategies:

  • Resin Choice: Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC). The bulky trityl group physically obstructs the backside attack required for DKP formation.[5][6]

  • Dipeptide Coupling: Instead of sequential coupling, synthesize the Fmoc-Xaa-N-(4-Boc-aminobutyl)-Gly-OH dipeptide separately in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage.[5]

  • Modified Deprotection: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) for Fmoc deprotection has been shown to reduce DKP formation in some cases.[7]

DKP_Formation Resin H-AA1-Resin Coupling Couple this compound Resin->Coupling Dipeptide Fmoc-(N-Gly)-AA1-Resin Coupling->Dipeptide Deprotection Fmoc Deprotection (Base) Dipeptide->Deprotection FreeAmine H-(N-Gly)-AA1-Resin Deprotection->FreeAmine DKP Diketopiperazine (cleaved) FreeAmine->DKP Intramolecular Cyclization NextCoupling Couple Next AA FreeAmine->NextCoupling Desired Reaction Loss Peptide Chain Loss DKP->Loss Tripeptide Fmoc-AA3-(N-Gly)-AA1-Resin NextCoupling->Tripeptide

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis experiments involving this specific amino acid derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Question: I am observing low coupling efficiency with this compound using standard coupling protocols. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency with this compound is a common challenge, often attributed to the steric hindrance from its bulky structure. Several factors could be contributing to this issue. Here is a step-by-step approach to troubleshoot and optimize your coupling reaction:

  • Choice of Coupling Reagent: Standard carbodiimide-based reagents like DCC/HOBt may not be sufficiently reactive for this sterically hindered amino acid. It is highly recommended to switch to a more potent uronium or phosphonium-based coupling reagent.

    • Recommendation: Utilize HATU, HBTU, or PyBOP, which are known to be effective for difficult couplings. HATU, in particular, is often superior in acylating sterically hindered amino acids.

  • Reaction Conditions: The concentration of reagents, reaction time, and temperature can significantly impact the coupling efficiency.

    • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.

    • Coupling Time: Extend the standard coupling time. For difficult couplings, a reaction time of 4 hours or even overnight may be necessary.

    • Temperature: While most couplings are performed at room temperature, a slight increase in temperature (e.g., to 30-40°C) can sometimes improve efficiency. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

  • Double Coupling: This is a frequently used and effective strategy for difficult amino acids.

    • Protocol: After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of the activated amino acid.

  • Solvent Selection: The choice of solvent can influence resin swelling and the solubility of reagents.

    • Recommendation: While DMF is the most common solvent, for sequences prone to aggregation, consider using NMP (N-methyl-2-pyrrolidone) or adding a small amount of DMSO to the DMF.

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction.

    • Kaiser Test: The Kaiser test is a reliable method for detecting free primary amines on the resin. A negative Kaiser test indicates a complete coupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended molar equivalents for coupling this compound?

A1: For difficult couplings involving sterically hindered amino acids, it is advisable to use a higher excess of reagents compared to standard protocols. A typical starting point would be:

  • This compound: 3-5 equivalents

  • Coupling Reagent (e.g., HATU): 3-5 equivalents

  • Base (e.g., DIPEA or Collidine): 6-10 equivalents

Q2: Can I use a standard DIC/HOBt coupling protocol for this compound?

A2: While it may work for some sequences, it is generally not recommended for this sterically hindered amino acid due to the high probability of incomplete coupling. Uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP are more effective.

Q3: Is double coupling always necessary for this amino acid?

A3: Not always, but it is a highly recommended strategy, especially when incorporating it into a long or "difficult" peptide sequence. Performing a preliminary small-scale synthesis with single and double coupling and analyzing the crude product can help determine the optimal protocol for your specific peptide.

Q4: What should I do if the Kaiser test is still positive after an extended coupling time?

A4: A positive Kaiser test indicates the presence of unreacted amino groups. If an extended coupling time or a switch to a more potent coupling reagent does not lead to a complete reaction, consider the following:

  • Double Coupling: If not already performed, this should be your next step.

  • Capping: To prevent the formation of deletion sequences, any unreacted amino groups can be "capped" by acetylation using acetic anhydride (B1165640) and a base like DIPEA or NMM. This will render them unreactive for subsequent coupling steps.

Q5: Are there any specific considerations for the deprotection of the Fmoc group before coupling this compound?

A5: Ensure that the Fmoc deprotection from the preceding amino acid is complete before attempting to couple this compound. Incomplete deprotection will result in a truncated peptide sequence. A standard protocol of treating the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes is usually sufficient. Thorough washing of the resin after deprotection is crucial to remove all traces of piperidine, which can interfere with the subsequent coupling step.

Data Presentation

The following table summarizes recommended starting conditions for optimizing the coupling of this compound. These are general guidelines and may require further optimization based on the specific peptide sequence.

ParameterStandard ProtocolRecommended for this compound
Coupling Reagent DIC/HOBtHATU, HBTU, or PyBOP
Amino Acid (eq.) 1.5 - 33 - 5
Coupling Reagent (eq.) 1.5 - 33 - 5
Base (eq.) 3 - 66 - 10
Solvent DMFDMF, NMP, or DMF/DMSO mixture
Reaction Time 1 - 2 hours2 - 4 hours (single coupling), 2 x 1-2 hours (double coupling)
Temperature Room TemperatureRoom Temperature (consider slight warming to 30-40°C with caution)
Monitoring Kaiser TestKaiser Test

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative, proceed to the next deprotection step. If positive, consider the double coupling protocol.

Protocol 2: Double Coupling Strategy

  • Follow steps 1-6 of the Standard Coupling Protocol.

  • After the first coupling and washing, repeat steps 3-6 with a fresh solution of activated this compound.

  • Perform a final Kaiser test to confirm the completion of the coupling.

Mandatory Visualization

G cluster_start Start: Incomplete Coupling of this compound cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Positive Kaiser Test after Standard Coupling reagent Switch to Potent Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->reagent Step 1 double_coupling Perform Double Coupling reagent->double_coupling Step 2 conditions Optimize Reaction Conditions (Increase time, concentration) double_coupling->conditions Step 3 capping Cap Unreacted Amines (Acetic Anhydride) conditions->capping If still positive success Negative Kaiser Test: Coupling Complete conditions->success Check Completion proceed Proceed to Next Synthesis Step capping->proceed success->proceed

Caption: Troubleshooting workflow for optimizing the coupling of this compound.

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incomplete deprotection of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc removal from this compound?

A1: Incomplete Fmoc deprotection can stem from several factors:

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be adequate, especially for challenging sequences.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, hindering reagent access to the Fmoc group.[1][2] This can be particularly prevalent in homo-oligopeptide sequences.[2][3]

  • Poor Resin Swelling and Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can impede the diffusion of the deprotection reagent.[1][2]

  • Steric Hindrance: Although this compound itself is not considered highly sterically hindered, the surrounding amino acids in the sequence can create a sterically hindered environment.[1][2]

  • Suboptimal Reagents: Degradation of the piperidine (B6355638) solution can lead to reduced deprotection efficiency.[2]

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several analytical methods can be employed:

  • Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (B49086) (Kaiser) test detects free primary amines. A negative result (yellow or brown beads) after the deprotection step indicates that the Fmoc group has not been removed.[1][2]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically around 301-312 nm.[1][2] A lack of or reduced absorbance suggests a problem with the deprotection step.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved sample of the peptide can show the presence of the Fmoc-protected peptide, which will have a higher mass (by 222.24 Da) and typically a later elution time than the desired deprotected peptide.[4]

Q3: What are the consequences of incomplete Fmoc removal?

A3: Incomplete Fmoc deprotection can lead to significant issues in your peptide synthesis:

  • Deletion Sequences: The subsequent amino acid cannot be coupled to the un-deprotected amine, resulting in peptides missing one or more amino acids.[1][2]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.[1]

Q4: Can the Boc protecting group on the side chain of this compound be affected by the Fmoc deprotection conditions?

A4: The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).[] Boc groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is used at the final cleavage step of the peptide from the resin.[][6] Therefore, the Boc group on the side chain should remain intact during the Fmoc deprotection cycles.

Troubleshooting Guide

If you are experiencing incomplete deprotection of this compound, follow these troubleshooting steps:

Step 1: Initial Diagnosis and Quick Checks

  • Verify Reagents: Ensure that your 20% piperidine in DMF solution is fresh.[2]

  • Check Resin Swelling: Confirm that the resin is adequately swollen before the deprotection step.[2]

  • Review Protocol: Double-check your deprotection times and reagent volumes.[2]

Step 2: Optimizing the Deprotection Protocol

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol.

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. A common modification is to perform a "double deprotection".[1][2]

  • Increase Temperature: Gently warming the reaction vessel can improve deprotection efficiency. However, use caution as this may increase the risk of side reactions.[1]

Step 3: Modifying the Deprotection Reagent

For particularly difficult sequences, altering the deprotection solution can be effective.

  • Add a Stronger Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly enhance the rate of Fmoc removal.[1][7]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Conditions

ParameterStandard ProtocolExtended/Double DeprotectionDBU-Assisted Protocol
Reagent 20% Piperidine in DMF20% Piperidine in DMF2% DBU, 20% Piperidine in DMF
Time 10-20 minutes2 x 15-30 minutes5-15 minutes
Temperature Room TemperatureRoom Temperature or slightly elevatedRoom Temperature
Typical Use Routine synthesisDifficult or aggregating sequencesVery difficult sequences

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at approximately 301 nm to monitor the release of the Fmoc-adduct.[1]

Protocol 2: Double Deprotection for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).[1]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.[1]

Protocol 3: DBU-Assisted Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1] Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously to avoid potential side reactions.[1]

Protocol 4: Kaiser Test (Ninhydrin Test)

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[2]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[2]

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[2]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[2]

  • Add Reagents: Add 2-3 drops of each reagent to the test tube.[2]

  • Heat: Heat the test tube at 100°C for 5 minutes.[2]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[2]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[2]

Mandatory Visualization

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected check_reagents Verify Reagent Freshness (e.g., 20% Piperidine in DMF) start->check_reagents check_swelling Ensure Adequate Resin Swelling start->check_swelling review_protocol Review Deprotection Time and Volumes start->review_protocol hplc_ms Analyze Cleaved Peptide by HPLC/MS start->hplc_ms kaiser_test Perform Kaiser Test check_reagents->kaiser_test check_swelling->kaiser_test review_protocol->kaiser_test positive_result Positive Result (Blue Color) kaiser_test->positive_result Successful negative_result Negative Result (Yellow/Brown) kaiser_test->negative_result Unsuccessful fmoc_present Fmoc-Peptide Detected hplc_ms->fmoc_present Incomplete deprotection_complete Deprotection Complete hplc_ms->deprotection_complete Complete extend_time Extend Deprotection Time (Double Deprotection) extend_time->kaiser_test increase_temp Increase Reaction Temperature (with caution) extend_time->increase_temp dbu_addition Add DBU to Deprotection Solution extend_time->dbu_addition If still unsuccessful increase_temp->kaiser_test increase_temp->dbu_addition If still unsuccessful dbu_addition->kaiser_test proceed Proceed to Next Coupling Step positive_result->proceed negative_result->extend_time fmoc_present->extend_time deprotection_complete->proceed

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues during Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be problematic in SPPS?

This compound is a glycine (B1666218) derivative with an N-alkylated backbone and a Boc-protected aminobutyl side chain. This structure can contribute to aggregation during SPPS due to several factors. The N-alkylation restricts the conformational flexibility of the peptide backbone, which can favor interchain hydrogen bonding and lead to the formation of secondary structures like β-sheets. These structures can cause the peptide-resin to aggregate, hindering reagent accessibility and leading to incomplete coupling and deprotection steps.

Q2: How can I identify on-resin aggregation during my synthesis?

Several signs can indicate on-resin aggregation:

  • Visual Observation: The peptide-resin may shrink or fail to swell properly in the synthesis solvent.

  • Poor Mixing: The resin beads may clump together, leading to inefficient mixing.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete, as indicated by monitoring techniques.

  • Inconsistent Test Results: Qualitative tests for free amines, such as the Kaiser test or TNBS test, may yield false negatives because the aggregated peptide chains block access to the N-terminus.

Q3: What are the primary consequences of peptide aggregation during SPPS?

Aggregation can lead to a range of undesirable outcomes, including:

  • Lower crude peptide purity: Incomplete reactions result in deletion sequences and other impurities that are difficult to remove during purification.

  • Reduced overall yield: A significant portion of the desired peptide may be lost due to incomplete synthesis.

  • Increased synthesis time and cost: Repeated or extended coupling and deprotection steps are often necessary to drive the reactions to completion, consuming more time and expensive reagents.

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step.

  • Presence of deletion sequences corresponding to the missed coupling in the final peptide analysis.

Root Causes:

  • Steric hindrance from the N-alkyl group and the bulky Boc-protected side chain.

  • Ongoing peptide chain aggregation limiting access to the N-terminus.

  • Suboptimal activation of the carboxylic acid.

Solutions:

StrategyDescriptionExpected Outcome
Double Coupling After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.Increased coupling efficiency, driving the reaction closer to completion.
Use of Potent Coupling Reagents Switch from standard carbodiimide-based activators (e.g., DIC/HOBt) to more potent uronium/aminium (HATU, HCTU) or phosphonium (B103445) (PyBOP, PyAOP) salt-based reagents.Faster and more efficient activation of the sterically hindered carboxylic acid, leading to higher coupling yields.
Extended Coupling Time Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight.Allows more time for the sterically hindered coupling reaction to proceed to completion.
Elevated Temperature (Microwave) Perform the coupling step using a microwave peptide synthesizer at an elevated temperature (e.g., 50-75°C).Increased reaction kinetics can overcome steric hindrance and disrupt aggregation, leading to significantly improved coupling efficiency and reduced reaction times.[1]
Issue 2: Slow or Incomplete Fmoc Deprotection Following a Difficult Coupling

Symptoms:

  • Incomplete removal of the Fmoc group, detected by UV monitoring of the piperidine (B6355638) solution or by analytical cleavage of a resin sample.

  • Appearance of deletion sequences in the final product.

Root Causes:

  • Aggregation of the peptide-resin, making the N-terminal Fmoc group inaccessible to the piperidine base.

  • Steric hindrance around the N-terminus.

Solutions:

StrategyDescriptionExpected Outcome
Modified Deprotection Cocktail Use a stronger base cocktail, such as 20% piperidine with 2% DBU in DMF.More efficient removal of the Fmoc group from sterically hindered or aggregated sequences.
Increased Deprotection Time/Temperature Extend the deprotection time or perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) or using a microwave synthesizer.Improved accessibility of the Fmoc group to the deprotection reagent.
Use of Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the deprotection step. This disrupts secondary structures.Disruption of peptide aggregates, leading to improved reagent access and more complete deprotection.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol is intended for use with an automated microwave peptide synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF.

    • Apply microwave irradiation at 75°C for 3 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • Prepare the coupling solution:

      • 5-fold molar excess of this compound.

      • 5-fold molar excess of a suitable coupling reagent (e.g., HATU).

      • 10-fold molar excess of a base (e.g., DIPEA) in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation at 75°C for 5-10 minutes.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling.

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol can be inserted before a difficult coupling or deprotection step.

  • Standard Washes: Following the previous coupling or deprotection step, perform the standard DMF washes.

  • Chaotropic Wash:

    • Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 2 min). This helps to break up existing secondary structures.

  • DMF Wash:

    • Thoroughly wash the resin with DMF (5 x 1 min) to completely remove the chaotropic salt before proceeding with the next step. Residual salt can interfere with coupling reagents.

  • Proceed with Synthesis: Continue with the scheduled coupling or deprotection step.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies Start Start of SPPS Cycle Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Incomplete_Reaction Incomplete Coupling or Deprotection? Deprotection->Incomplete_Reaction Wash Wash Coupling->Wash Coupling->Incomplete_Reaction Wash->Deprotection Next Cycle Double_Couple Double Coupling Incomplete_Reaction->Double_Couple If incomplete coupling Change_Reagent Change Coupling Reagent (e.g., HATU) Incomplete_Reaction->Change_Reagent If incomplete coupling Microwave Use Microwave Synthesis Incomplete_Reaction->Microwave For difficult steps Chaotropic_Salt Use Chaotropic Salts (e.g., LiCl) Incomplete_Reaction->Chaotropic_Salt If aggregation suspected Change_Solvent Change Solvent (e.g., NMP) Incomplete_Reaction->Change_Solvent If aggregation suspected Double_Couple->Coupling Re-attempt Change_Reagent->Coupling Re-attempt Microwave->Coupling Re-attempt Chaotropic_Salt->Deprotection Before next step Change_Solvent->Deprotection Before next step

Caption: Troubleshooting workflow for SPPS aggregation.

Aggregation_Mitigation cluster_problem Problem cluster_solutions Solutions cluster_mechanism Mechanism of Action Aggregation Peptide Chain Aggregation (β-Sheet Formation) Disruption Disruption of Inter-chain H-Bonds Aggregation->Disruption Microwave Microwave Heating Microwave->Disruption Chaotropic Chaotropic Agents (LiCl, etc.) Chaotropic->Disruption Solvents Alternative Solvents (NMP, 'Magic Mixture') Solvents->Disruption

Caption: Mechanisms for mitigating peptide aggregation.

References

stability issues of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container at 2-8°C.[1][2][3] Some sources suggest -20°C for extended storage of peptides and amino acid derivatives to ensure maximum stability.[4][5] It is crucial to protect the compound from moisture to prevent hydrolysis.[1] Before use, the container should be allowed to warm to room temperature before opening to avoid condensation.[1]

Q2: What solvents are recommended for dissolving this compound?

This compound is typically dissolved in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Dichloromethane (DCM) can also be used, although the rate of potential degradation pathways may differ depending on the solvent.[6][7]

Q3: What are the primary stability concerns for this compound in solution?

The main stability concern is the base-lability of the Fmoc protecting group.[8][9] The Fmoc group is susceptible to cleavage by bases, particularly secondary amines.[6][10][11] Given that the this compound molecule itself contains a secondary amine, there is a potential for intramolecular or intermolecular-catalyzed deprotection, especially over extended periods in solution.

Q4: How can I detect degradation of this compound?

Degradation, specifically the cleavage of the Fmoc group, can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[12] Upon cleavage, dibenzofulvene (DBF) is released, which has a characteristic UV absorbance around 300 nm.[8][9] The appearance of a new peak corresponding to the deprotected amino acid and the DBF-adduct in the HPLC chromatogram is a clear indicator of degradation.

Q5: How quickly does the Fmoc group degrade in solution?

The rate of Fmoc group removal is highly dependent on the conditions. In the presence of a strong base like 20% piperidine (B6355638) in DMF, the deprotection is very rapid, with a half-life of seconds.[8] In the absence of strong external bases, the degradation of this compound is expected to be much slower. The rate will be influenced by factors such as the solvent, temperature, concentration, and the presence of any basic impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity Over Time in Solution Intramolecular or intermolecular cleavage of the Fmoc group due to the presence of the secondary amine within the molecule's structure.Prepare solutions fresh and use them as soon as possible. Avoid prolonged storage of the compound in solution.[1] If storage is unavoidable, keep the solution at a low temperature (e.g., -20°C) and minimize exposure to light.[4]
Unexpected Side Products in Peptide Synthesis 1. Degradation of this compound prior to coupling, leading to the incorporation of the unprotected amino acid. 2. Presence of basic impurities in the solvent or on the glassware.1. Verify the purity of the this compound solution by HPLC before use. 2. Use high-purity, amine-free solvents and ensure all glassware is thoroughly cleaned and dried.
Incomplete Coupling Reaction Reduced concentration of the active Fmoc-protected amino acid due to degradation.Use a slight excess of the reagent in the coupling reaction to compensate for any potential degradation. However, this should be done cautiously to avoid the introduction of impurities.
Batch-to-Batch Variability Differences in the initial purity of the starting material or variations in handling and storage conditions.Always source high-purity starting material (≥98% by HPLC is recommended).[2][3][13] Standardize protocols for solution preparation and storage.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMF at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 20% to 80% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 265 nm and 301 nm
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
  • Monitor for the appearance of new peaks, particularly at earlier retention times (more polar deprotected compound) and the presence of a dibenzofulvene-adduct peak.

Protocol 2: Accelerated Stability Study in Solution

This protocol is designed to evaluate the stability of this compound under stressed conditions.

1. Solution Preparation:

  • Prepare a solution of this compound in DMF at a known concentration (e.g., 10 mg/mL).
  • Divide the solution into several aliquots in sealed vials.

2. Incubation:

  • Store the vials at different temperatures: 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
  • Protect the vials from light.

3. Time Points:

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.

4. Analysis:

  • Immediately analyze the samples by HPLC using the method described in Protocol 1.
  • Quantify the remaining percentage of this compound and the formation of any degradation products.

5. Data Presentation:

  • Plot the percentage of intact this compound against time for each temperature.
  • This will provide an indication of the degradation rate under different conditions.

Visualizations

Potential Degradation Pathway of this compound A This compound B Deprotonation at Fluorenyl Ring A->B Base (e.g., secondary amine) C β-Elimination B->C D Dibenzofulvene (DBF) C->D E N-(4-Boc-aminobutyl)-Gly-OH C->E F DBF Adduct Formation D->F Amine G DBF-Amine Adduct F->G Troubleshooting Workflow for Stability Issues Start Suspected Degradation in Solution CheckPurity Analyze Solution by HPLC Start->CheckPurity Pure Purity > 98%? CheckPurity->Pure Proceed Proceed with Experiment Pure->Proceed Yes Impure Purity < 98% Pure->Impure No PrepareFresh Prepare Fresh Solution Impure->PrepareFresh RecheckPurity Re-analyze by HPLC PrepareFresh->RecheckPurity StillImpure Still Impure? RecheckPurity->StillImpure StillImpure->Proceed No CheckSolid Check Purity of Solid Material StillImpure->CheckSolid Yes End Contact Supplier/Synthesize New Batch CheckSolid->End

References

minimizing racemization with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the coupling of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with this compound?

A1: Racemization is the conversion of a chiral amino acid from a single enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is problematic because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of diastereomeric impurities can drastically alter or reduce a peptide's therapeutic efficacy and introduce potential off-target effects.[1] While glycine (B1666218) itself is achiral, the N-substituted this compound is a sterically hindered amino acid derivative. Steric hindrance can slow down the coupling reaction, providing a larger window of opportunity for the activated carboxyl group to racemize via oxazolone (B7731731) formation, a common mechanism for racemization in peptide synthesis.[1][2]

Q2: Which factors primarily contribute to racemization during the coupling of this derivative?

A2: Several factors can increase the risk of racemization during the coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent directly influences the reactivity of the activated amino acid and its propensity to racemize.

  • Additives: The absence of racemization-suppressing additives is a major contributor.

  • Base: The type and concentration of the base used can promote the abstraction of the alpha-proton, leading to racemization.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of the activated species.[1]

  • Pre-activation Time: Prolonged pre-activation times can increase the opportunity for the activated intermediate to racemize before coupling.

Q3: Are there specific coupling reagents and additives recommended to minimize racemization for this type of amino acid?

A3: Yes, for sterically hindered and racemization-prone amino acids, the combination of a carbodiimide (B86325) coupling reagent with a racemization-suppressing additive is highly recommended. The most effective combinations include:

  • DIC/OxymaPure®: OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive additive that has shown remarkable capacity to inhibit racemization while maintaining high coupling efficiency.[3][4]

  • DIC/HOBt: 1-Hydroxybenzotriazole (HOBt) is a classic additive that effectively suppresses racemization.[2][5]

  • DIC/HOAt: 7-Aza-1-hydroxybenzotriazole (HOAt) can accelerate coupling and reduce racemization, but it is known to have explosive properties.[2][3]

Onium salts like HBTU and HATU can also be used, but their effectiveness in suppressing racemization for N-alkylated amino acids should be carefully evaluated, and they should always be used with an appropriate base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurity detected post-coupling. Racemization of the this compound during activation and coupling.1. Optimize Coupling Reagents and Additives: Switch to a DIC/OxymaPure® or DIC/HOBt coupling strategy. 2. Change the Base: Replace stronger bases like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine.[2][3] 3. Lower the Temperature: Perform the coupling reaction at 0°C to slow down the rate of racemization.[1] 4. Minimize Pre-activation Time: Pre-activate the amino acid for a shorter duration (e.g., 1-5 minutes) before adding it to the resin.[1]
Slow or incomplete coupling reaction. Steric hindrance from the N-alkyl side chain and the bulky protecting groups.1. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). 2. Extend Coupling Time: Allow the coupling reaction to proceed for a longer period, monitoring completion with a Kaiser test. 3. Consider Solvent: Ensure optimal resin swelling by using solvents like NMP or DMF. Adding a small amount of DMSO can sometimes help disrupt aggregation.[5]
Formation of N-acylurea byproduct. A known side reaction with carbodiimide reagents (e.g., DIC, DCC), where the activated amino acid rearranges.[2][3]1. Use Additives: The addition of HOBt, HOAt, or OxymaPure® is crucial as they convert the O-acylisourea intermediate to a more stable active ester, minimizing N-acylurea formation.[2][3] 2. Control Temperature: Perform the coupling at lower temperatures (0°C) as higher temperatures can favor this side reaction.[3]

Data Presentation

Table 1: Impact of Coupling Additives on Racemization

The following table summarizes the general effect of different additives on the suppression of racemization during peptide bond formation. While specific data for this compound is not widely published, these trends are well-established in peptide chemistry.

AdditiveRacemization SuppressionCoupling RateSafety Considerations
None (Carbodiimide alone) LowModerate-
HOBt High[2][5]GoodPotentially explosive under certain conditions.
HOAt Very High[2][3]FastExplosive properties restrict its use.[3]
OxymaPure® Very High[3][4]FastNon-explosive and considered a safer alternative.[3]

Experimental Protocols

Protocol 1: Standard Coupling with DIC/OxymaPure® to Minimize Racemization

This protocol describes a standard procedure for coupling this compound onto a solid support resin.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
  • Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
  • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.
  • Add the activated amino acid solution to the washed, deprotected resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly difficult couplings.

3. Monitoring and Washing:

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

Visualizations

Racemization_Mechanism Figure 1: Oxazolone Formation Pathway for Racemization cluster_0 L-Amino Acid Activation cluster_1 Racemization Pathway cluster_2 Coupling Outcome AA Fmoc-AA-OH (L-form) Activated_AA Activated Ester (O-acylisourea) AA->Activated_AA + Coupling   Reagent (DIC) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated_AA->L_Peptide + Amine (No Racemization) Enolate Enolate Oxazolone->Enolate Base-catalyzed α-proton abstraction D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide + Amine (Racemized) Enolate->Oxazolone Reprotonation

Caption: Mechanism of racemization via oxazolone formation.

Workflow_Minimizing_Racemization Figure 2: Workflow for Minimizing Racemization Start Start: Swollen and Deprotected Resin Prepare_AA_Solution 1. Prepare Amino Acid Solution (Fmoc-AA-OH + OxymaPure® in DMF) Start->Prepare_AA_Solution Add_DIC 2. Add DIC for Pre-activation (1-5 minutes) Prepare_AA_Solution->Add_DIC Add_to_Resin 3. Add Activated Mix to Resin Add_DIC->Add_to_Resin Coupling 4. Couple at Low Temperature (e.g., 0°C to RT) Add_to_Resin->Coupling Monitor 5. Monitor with Kaiser Test Coupling->Monitor Wash 6. Wash Resin Thoroughly Monitor->Wash End End: Coupled Peptide Wash->End

References

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a specialized amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[1] Its structure features two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine, essential for the stepwise assembly of the peptide chain.[]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the side-chain amine, providing orthogonal protection that remains stable during Fmoc removal.[][3]

This compound is primarily used in the synthesis of complex peptides, peptidomimetics, and bioconjugates for drug development and biotechnology research.[1] Its unique structure can enhance the solubility and stability of the resulting peptides and is compatible with automated synthesis platforms.[1]

Q2: What are the recommended storage conditions for this compound?

A: To ensure the stability and purity of this compound, it should be stored under the following conditions:

  • Short-term and Long-term: Store in a tightly sealed container at 2-8°C.[4][5]

  • Environment: Keep in a dry, well-ventilated place, protected from light and moisture.

Improper storage can lead to degradation of the compound, affecting its performance in peptide synthesis.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A: When handling this white crystalline powder, standard laboratory safety practices should be followed. Recommended PPE includes:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling larger quantities, to avoid inhalation of the powder.[5]

  • Body Protection: A standard laboratory coat.

This compound is classified as hazardous to the aquatic environment (H410), so care should be taken to avoid its release into the environment.[4][5]

Q4: How should I properly dissolve this compound for use in peptide synthesis?

A: this compound is typically dissolved in polar aprotic solvents commonly used in SPPS.

  • Recommended Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common choices.[6]

  • Procedure: Weigh the required amount of the amino acid and add the solvent to achieve the desired concentration for your coupling reaction (e.g., 0.3-0.5 M). Gentle vortexing or sonication may be required to achieve complete dissolution. Always use fresh, high-quality, anhydrous solvents to prevent side reactions.

Experimental Workflows and Logic Diagrams

G General Handling and Usage Workflow cluster_storage Storage & Prep cluster_synthesis SPPS Cycle cluster_cleavage Final Steps Receive Receive Compound Store Store at 2-8°C in a dry, dark place Receive->Store Weigh Weigh in Fume Hood (Use PPE) Store->Weigh Dissolve Dissolve in Anhydrous DMF/NMP Weigh->Dissolve Couple Couple Amino Acid (Activate with HBTU/HATU etc.) Dissolve->Couple Deprotect Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash_1 Wash Resin (DMF) Deprotect->Wash_1 Wash_1->Couple Wash_2 Wash Resin (DMF) Couple->Wash_2 Wash_2->Deprotect Next Cycle FinalDeprotect Final Fmoc Removal Wash_2->FinalDeprotect Cleave Cleave & Deprotect Side-Chains (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for handling, storage, and use in Fmoc-SPPS.

Troubleshooting Guides

Q5: I am experiencing low coupling efficiency. What are the possible causes and solutions?

A: Low coupling efficiency is a common issue in SPPS and can lead to deletion sequences in the final peptide.[7]

Possible Causes:

  • Steric Hindrance: The bulky nature of the Fmoc and Boc protecting groups can physically impede the reaction.

  • Peptide Aggregation: The growing peptide chain may fold into secondary structures on the resin, blocking the N-terminal amine from reacting.[7]

  • Suboptimal Activation: The coupling reagents may not be sufficiently reactive for this specific amino acid.

  • Poor Reagent Quality: Degradation of the amino acid or coupling reagents due to improper storage or age.

Recommended Solutions:

  • Optimize Coupling Reagents: Use a more powerful activating agent known to be effective for hindered couplings, such as HATU, HCTU, or PyAOP.[8][9]

  • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[10]

  • Monitor the Reaction: Use a colorimetric test, such as the Kaiser test, to check for the presence of free primary amines after coupling.[7] A positive result (blue beads) indicates an incomplete reaction, and a second coupling is necessary.

G Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency (Positive Kaiser Test) CheckReagents Are Amino Acid and Coupling Reagents Fresh? Start->CheckReagents CheckActivation Is Activation Protocol Sufficiently Potent? CheckReagents->CheckActivation Yes Sol_Reagents Solution: Use fresh, high-purity reagents. CheckReagents->Sol_Reagents No CheckTime Is Coupling Time Adequate (1-2h)? CheckActivation->CheckTime Yes Sol_Activation Solution: Switch to stronger activator (e.g., HATU, COMU). CheckActivation->Sol_Activation No CheckAggregation Is Sequence Prone to Aggregation? CheckTime->CheckAggregation Yes Sol_Time Solution: Increase coupling time to 4h or perform a double coupling. CheckTime->Sol_Time No Sol_Aggregation Solution: Use structure-disrupting solvents or additives. CheckAggregation->Sol_Aggregation Yes

Caption: Decision tree for troubleshooting low coupling efficiency.

Q6: My synthesis is failing, and I suspect incomplete Fmoc-group removal. How can I confirm and resolve this?

A: Incomplete removal of the N-terminal Fmoc group is a critical failure mode that halts chain elongation, leading to truncated peptides.[7][11]

Possible Causes:

  • Insufficient Deprotection Time: The standard 5-10 minute deprotection time may not be enough, especially if aggregation is occurring.

  • Degraded Reagent: The piperidine solution in DMF can degrade over time.

  • Aggregation: Similar to coupling issues, peptide aggregation on the resin can prevent the deprotection reagent from reaching the Fmoc group.[7]

Recommended Solutions:

  • Extend Deprotection Time: Increase the deprotection time or perform a two-step deprotection (e.g., 2 x 10 minutes).[12]

  • Use Fresh Reagent: Always prepare the piperidine/DMF solution fresh for each synthesis.

  • Monitor Deprotection: The removal of the Fmoc group can be monitored by UV spectroscopy of the wash solution, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[12][13] A consistent reading across multiple cycles followed by a drop-off can indicate a problem.

  • Confirm with a Test: After deprotection and washing, perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful Fmoc removal and the presence of a secondary amine (proline) or a blocked amine. A positive result (blue beads) would indicate a different issue, but for non-proline residues, a clear color change confirms the presence of the newly freed primary amine.

Q7: I am observing unexpected side products. Could this be related to the Boc-protecting group on the side chain?

A: The Boc group is designed to be stable to the basic conditions of Fmoc deprotection and labile to strong acid.[] Therefore, issues with this group typically arise during the final cleavage step.

Possible Causes:

  • Incomplete Boc Removal: The final TFA cleavage cocktail may not have been applied for a sufficient duration to completely remove the Boc group, resulting in a final peptide that is still partially protected. Cleavage times of 2-3 hours are typical.[14]

  • Scavenger Issues: During TFA cleavage, the tert-butyl cation released from the Boc group is highly reactive.[15] If not properly "scavenged" by additives like triisopropylsilane (B1312306) (TIS) or water, it can re-attach to sensitive residues like tryptophan or methionine, causing alkylation side products.

Recommended Solutions:

  • Ensure Sufficient Cleavage Time: For complex peptides, a cleavage time of at least 2-3 hours is recommended. A small test cleavage can be performed and analyzed by mass spectrometry to optimize the time.[3]

  • Use an Appropriate Cleavage Cocktail: A standard and effective cocktail for most peptides is 95% TFA, 2.5% Water, and 2.5% TIS.[14] This mixture effectively cleaves the peptide from the resin, removes most side-chain protecting groups (including Boc), and scavenges reactive cations.

Quantitative Data Summary

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 171856-09-0[1][4][5]
Molecular Formula C₂₆H₃₂N₂O₆[1]
Molecular Weight 468.54 g/mol [4][5]
Appearance White crystalline powder[1]
Purity ≥98.0% (HPLC)[4][5]
Melting Point 140-150 °C[1]
Table 2: Recommended Storage and Handling Conditions
ConditionSpecificationReference(s)
Storage Temperature 2-8°C[4][5]
Storage Class 11 (Combustible Solids)[4][5]
Safety Pictogram GHS09 (Hazardous to aquatic environment)[4][5]
Hazard Statement H410 (Very toxic to aquatic life with long lasting effects)[4][5]
Recommended PPE Eyeshields, Gloves, Dust Mask[4][5]

Experimental Protocols

Protocol 1: Standard Coupling Procedure

This protocol outlines a standard manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with free N-terminal amine (1 equivalent)

  • This compound (3-5 equivalents)

  • Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Preparation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

  • Activation: Add the base (e.g., DIPEA) to the amino acid solution and allow it to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the swelled and deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue), the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

Protocol 2: Standard Fmoc-Deprotection Procedure

This protocol describes the standard manual procedure for removing the Fmoc protecting group from the N-terminus of the peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF

  • Anhydrous DMF

Procedure:

  • Initial Treatment: Add the deprotection solution to the peptide-resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 5-10 minutes.

  • Filter and Repeat: Filter the solution from the resin. Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes. This two-step process helps ensure complete removal.[12]

  • Washing: Filter the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive test (deep blue color) confirms the presence of the free primary amine, indicating successful deprotection. The resin is now ready for the next coupling step.

References

dealing with steric hindrance using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, with a focus on overcoming challenges related to steric hindrance during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] It serves as a building block to introduce a lysine-like side chain with a flexible glycine (B1666218) backbone into a peptide sequence.[1] The N-terminus is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain amino group is protected by an acid-labile Boc (tert-butyloxycarbonyl) group.[1][] This orthogonal protection scheme makes it highly valuable in synthesizing complex peptides, bioconjugates, and molecules for targeted drug delivery systems.[1]

Q2: What are the primary causes of steric hindrance when using this reagent?

Steric hindrance during the coupling step can arise from several factors:

  • The N-substituted Glycine: The presence of the large 4-Boc-aminobutyl group on the nitrogen of the glycine backbone increases bulk around the nitrogen nucleophile. This bulk can physically impede the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing peptide bond formation.[4]

  • Bulky Protecting Groups: The Fmoc group is large and can contribute to steric crowding, especially within aggregating or poorly solvated peptide sequences.

  • Growing Peptide Chain: As the peptide chain elongates on the resin, it can fold or aggregate, making the N-terminal amine less accessible for the next coupling reaction.

Q3: What are the initial signs of an incomplete or difficult coupling reaction?

Common indicators that you are facing a sterically hindered coupling include:

  • Positive Colorimetric Test: A positive Kaiser test (blue beads) or Bromophenol Blue test (blue/green beads) after the coupling step indicates the presence of unreacted free amines on the resin.[4]

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the intended amino acid, corresponding to the failed coupling step.[4]

  • Multiple Peaks on HPLC: The HPLC chromatogram of the crude product shows multiple, difficult-to-separate peaks, which often correspond to the desired peptide and various deletion byproducts.[4]

Q4: Which protecting group, Fmoc or Boc, should be removed first?

The choice depends on the synthesis strategy. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to elongate the peptide chain.[] This is done under mild basic conditions (e.g., with piperidine).[][5] The Boc group on the side chain is stable to these conditions and remains in place until the final step of the synthesis, where it is removed during the acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid, TFA).[]

Troubleshooting Guide: Incomplete Coupling Reactions

This guide provides a systematic approach to resolving incomplete coupling reactions encountered when using this compound.

TroubleshootingWorkflow start Start: Coupling Step with This compound check_completion Check Coupling Completion (e.g., Kaiser Test) start->check_completion is_positive Test Positive (Incomplete Coupling) check_completion->is_positive Positive is_negative Test Negative (Complete Coupling) check_completion->is_negative Negative double_couple Immediate Action: Perform Double Coupling is_positive->double_couple next_cycle Proceed to Next Fmoc Deprotection is_negative->next_cycle recheck Re-check Completion double_couple->recheck recheck->is_negative Negative still_positive Still Positive recheck->still_positive Positive advanced_solutions Advanced Solutions: - Use Stronger Coupling Reagents - Increase Time / Equivalents - Elevate Temperature (with caution) - Change Solvent (DMF -> NMP) still_positive->advanced_solutions

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Problem: The Kaiser test is positive after a standard coupling step.

  • Step 1: Immediate Action (Double Coupling) If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling.[4][6] Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. Allow the reaction to proceed for the same duration or longer.

  • Step 2: Advanced Solutions (If Double Coupling Fails) If the reaction is still incomplete after a double coupling, consider modifying the reaction conditions. These changes can be implemented individually or in combination.

    • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating agents known to be effective for hindered couplings.[6]

    • Increase Reaction Time and Equivalents: Extend the coupling time (e.g., from 1 hour to 4 hours or more) and increase the amount of amino acid and coupling reagent used (e.g., from 3 to 5 equivalents).[6]

    • Elevate the Reaction Temperature: Carefully increasing the temperature (e.g., to 40-50°C) can improve the reaction rate.[6] However, this must be done cautiously as it can increase the risk of side reactions, such as racemization.

    • Change the Solvent: If peptide aggregation is suspected, switching from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial due to NMP's superior solvating properties.[6]

Data Presentation

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
Uronium/Aminium HATU, HCTU, COMU Very HighGenerally the most effective for sterically demanding couplings; rapid activation.[6]
Uronium/Aminium HBTU, TBTUHighEffective for most standard couplings, but may be slow for highly hindered residues.
Carbodiimide DIC / HOBtModerateA standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.
Phosphonium PyBOP, PyAOPVery HighPyAOP is particularly potent and can be useful for extremely difficult couplings.

Note: Efficiency and yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection

This protocol describes the removal of the N-terminal Fmoc group to expose the free amine for the subsequent coupling reaction.

DeprotectionWorkflow start Start: Fmoc-Protected Peptide-Resin swell Swell Resin in DMF (15-30 min) start->swell drain1 Drain DMF swell->drain1 deprotect1 Add 20% Piperidine (B6355638) in DMF (Treat for 3-5 min) drain1->deprotect1 drain2 Drain Reagent deprotect1->drain2 deprotect2 Add Fresh 20% Piperidine in DMF (Treat for 10-15 min) drain2->deprotect2 drain3 Drain Reagent deprotect2->drain3 wash Wash Resin Thoroughly with DMF (5-7 times) drain3->wash end End: Deprotected Peptide-Resin wash->end

Caption: Standard workflow for Fmoc-deprotection in SPPS.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 15-30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3-5 minutes.[4]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.

Protocol 2: Coupling Using HATU

This protocol describes a robust coupling method for sterically hindered amino acids like this compound using HATU as the activating agent.

  • Reagent Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-4 hours. Reaction completion should be monitored using a qualitative method like the Kaiser test.

    • Kaiser Test Procedure: Remove a small sample of resin beads and wash them thoroughly with DMF, then ethanol. Add a few drops each of phenol (B47542) in ethanol, potassium cyanide in pyridine, and ninhydrin (B49086) in ethanol. Heat at 100°C for 5 minutes. Unreacted primary amines will give a deep blue color; a yellow/colorless result indicates a complete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the resin and repeat steps 1-4.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next deprotection cycle.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic amino acid derivatives is a critical parameter in peptide synthesis and drug development, directly impacting the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a key building block in the synthesis of modified peptides. The information presented is supported by established experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of Fmoc-protected amino acids, including this compound. Commercial suppliers of this compound typically report a purity of ≥98.0% as determined by HPLC.[1][2] This technique separates compounds based on their hydrophobicity, effectively resolving the target molecule from potential impurities such as deletion sequences, incompletely protected or deprotected analogues, and other related substances.

Experimental Protocol: RP-HPLC Purity Analysis

A typical RP-HPLC protocol for the purity analysis of this compound is outlined below.

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, for example, 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a accurately weighed sample of this compound in a suitable solvent, such as acetonitrile or a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Purity Analysis Methods

While HPLC is the predominant technique, other methods offer distinct advantages in terms of speed, resolution, and the type of information they provide. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation of impurities, or absolute quantification.

Analytical MethodPrincipleAdvantagesLimitationsTypical Purity Data
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a stationary and mobile phase (typically hydrophobicity for RP-HPLC).Robust, reliable, and widely available. Good resolution for a wide range of impurities.Longer analysis times compared to UPLC. Purity is relative to UV-active components. May not resolve all co-eluting impurities.≥98.0%
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher pressures.Faster analysis times (up to 10x faster than HPLC), improved resolution, and higher sensitivity.[3]Requires specialized high-pressure instrumentation. Method transfer from HPLC can be complex.Can provide higher resolution of minor impurities compared to HPLC.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC/UPLC with the mass detection capabilities of a mass spectrometer.Provides molecular weight information for each separated peak, enabling definitive identification of impurities.[4] High sensitivity and selectivity.[4]More complex instrumentation and data analysis. Ionization efficiency can vary between compounds, affecting quantification.Confirms identity and provides mass data for impurities, complementing HPLC purity data.
qNMR (Quantitative Nuclear Magnetic Resonance) Provides a direct measurement of the analyte concentration in a sample by comparing the integral of a specific analyte signal to that of a certified internal standard.Highly precise and accurate, providing a direct measure of purity without the need for a reference standard of the analyte itself.[5] Can detect non-UV active impurities.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and the internal standard.Can provide an absolute purity value with high precision (e.g., intraday CV of 0.052% for valine).[5]
CE (Capillary Electrophoresis) Separation of charged molecules in an electric field based on their electrophoretic mobility.High separation efficiency, especially for charged and polar molecules. Low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC. Derivatization is often required for UV detection of amino acids.[6]Provides an orthogonal separation mechanism to HPLC, useful for detecting impurities that may co-elute in RP-HPLC.

In-depth Look at Alternative Methodologies

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed and resolution over conventional HPLC.[3] This is particularly beneficial for in-process controls and high-throughput screening environments where rapid feedback is crucial. The enhanced resolution can also lead to the detection of minor impurities that might be missed by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a comprehensive understanding of the impurity profile, LC-MS is an invaluable tool. While HPLC-UV provides quantitative data on the relative abundance of impurities, it does not identify them. LC-MS provides the molecular weight of each component, which is crucial for identifying potential side-products from the synthesis, such as deletion sequences or molecules with protecting group failures.[4]

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for the precise and accurate determination of the purity of organic compounds, including amino acids and peptides.[5] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can provide an absolute purity value by using a certified internal standard.[7] This method is particularly useful for the certification of reference materials.

Capillary Electrophoresis (CE)

CE offers a different separation mechanism compared to HPLC, making it a valuable orthogonal technique.[6] Impurities that co-elute with the main peak in an RP-HPLC separation may be resolved by CE. While it has some limitations in terms of sensitivity and reproducibility for routine quality control, it can be a powerful tool for in-depth characterization and method validation.

Conclusion

The purity analysis of this compound is critical for ensuring the quality of synthesized peptides. While RP-HPLC remains the industry standard due to its robustness and reliability, alternative and complementary techniques offer significant advantages. For routine quality control, HPLC provides a reliable assessment of purity. UPLC is a superior choice for high-throughput environments demanding faster analysis times and higher resolution. When definitive identification of impurities is required, LC-MS is the method of choice. For the highest level of accuracy and the establishment of reference standards, qNMR provides a direct and precise measurement of absolute purity. Finally, CE can serve as a valuable orthogonal technique for comprehensive purity profiling. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most complete and reliable characterization of this compound purity.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with N-(4-Boc-aminobutyl)-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometric behavior of peptides incorporating the unnatural amino acid N-(4-Boc-aminobutyl)-Glycine. It is intended for researchers, scientists, and drug development professionals who utilize peptide modifications to introduce novel functionalities, such as linkers for conjugation. The performance and fragmentation patterns are compared with common alternatives, L-Lysine(Boc) and L-Ornithine(Boc), to provide a framework for experimental design and data interpretation.

Introduction and Structural Comparison

The incorporation of unnatural amino acids is a key strategy in peptide chemistry to introduce specific functionalities, such as linkers for attaching therapeutic payloads, imaging agents, or other molecules. N-(4-Boc-aminobutyl)-Glycine serves as a flexible linker with a protected primary amine, allowing for subsequent selective chemical modification. Understanding its behavior during mass spectrometry (MS) analysis, particularly its fragmentation pattern in MS/MS, is critical for sequence validation and structural characterization.

This guide compares N-(4-Boc-aminobutyl)-Glycine (Abg(Boc)) with two commonly used Boc-protected, amine-containing natural amino acids: L-Lysine(Boc) and L-Ornithine(Boc).

FeatureN-(4-Boc-aminobutyl)-Glycine (Abg(Boc))L-Lysine(Boc)L-Ornithine(Boc)
Residue Formula C11H20N2O4C11H20N2O4C10H18N2O4
Residue Mass 244.14 Da244.14 Da230.13 Da
Side Chain Structure -CH2-NH-(CH2)4-NH-Boc-(CH2)4-NH-Boc-(CH2)3-NH-Boc
Key Characteristic N-alkylated glycine (B1666218) backbone; provides flexibilityNatural amino acid; ε-amineNatural amino acid; δ-amine

Comparative Mass Spectrometry Fragmentation Analysis

The primary method for peptide sequencing and modification site localization is tandem mass spectrometry (MS/MS). The fragmentation patterns of peptides containing these residues show both common and distinct features. The most prominent fragmentation event for all three is the neutral loss of the tert-butyloxycarbonyl (Boc) group or its components.

Under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the Boc group is highly labile and fragments readily. This leads to characteristic neutral losses from the precursor ion, which can be used to infer the presence of the modification.

Neutral LossMass (Da)DescriptionApplicability
Loss of Isobutylene 56.06 DaLoss of C4H8 from the Boc group.Abg(Boc), Lys(Boc), Orn(Boc)
Loss of Boc group 100.08 DaLoss of the entire C5H8O2 moiety.Abg(Boc), Lys(Boc), Orn(Boc)
Loss of Boc group + H2O 118.09 DaSubsequent loss of water from the deprotected amine.Abg(Boc), Lys(Boc), Orn(Boc)

Following the initial loss of the Boc group, fragmentation proceeds along the peptide backbone (producing b- and y-ions) and through side-chain cleavages. The N-alkylation in Abg introduces a unique fragmentation pathway not seen in Lys or Orn.

Ion TypeN-(4-Boc-aminobutyl)-Glycine (Abg)L-Lysine (Lys)L-Ornithine (Orn)
Immonium Ion 72.08 Da (unmodified Gly) or complex ions101.11 Da (deprotected)87.09 Da (deprotected)
Characteristic Side-Chain Ions Cleavage within the N-alkyl chain.Ions resulting from cleavage of the Cγ-Cδ bond.Ions resulting from cleavage of the Cβ-Cγ bond.
Backbone Cleavage Standard b- and y-ions. The N-Cα bond at the Abg residue may show altered fragmentation propensity.Standard b- and y-ions.Standard b- and y-ions.

Below is a diagram illustrating the key fragmentation pathways for a peptide containing N-(4-Boc-aminobutyl)-Glycine.

G cluster_precursor Precursor Ion [M+nH]n+ cluster_fragments MS/MS Fragments Peptide R1-...-NH-CH(R)-CO-...-R2 Boc Sidechain-NH-Boc Loss56 [M+nH - 56]n+ (Loss of Isobutylene) Boc->Loss56 - C4H8 Loss100 [M+nH - 100]n+ (Loss of Boc) Boc->Loss100 - C5H8O2 Deprotected Deprotected Precursor Loss100->Deprotected b_ions b-ions Deprotected->b_ions Backbone Cleavage y_ions y-ions Deprotected->y_ions Backbone Cleavage side_chain_ions Side-Chain Fragments Deprotected->side_chain_ions Side-Chain Cleavage

Caption: Primary fragmentation pathways for Boc-protected amino acids in MS/MS.

Experimental Workflow and Protocol

A robust experimental protocol is essential for reliable analysis. The following outlines a standard workflow for the mass spectrometric analysis of peptides modified with N-(4-Boc-aminobutyl)-Glycine.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Peptide Purification, Dilution) LC LC Separation (Reverse Phase C18) SamplePrep->LC MS Mass Spectrometry (ESI Source) LC->MS MS1 MS1 Scan (Precursor Ion Detection) MS->MS1 DDA Data-Dependent Acquisition (TopN Precursor Selection) MS1->DDA MS2 MS/MS Scan (HCD Fragmentation) DDA->MS2 DataAnalysis Data Analysis (Database Search, Manual Validation) MS2->DataAnalysis

Caption: Standard workflow for LC-MS/MS analysis of modified peptides.

  • Sample Preparation:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS). The N-(4-Boc-aminobutyl)-Glycine residue is incorporated as an Fmoc-protected building block (Fmoc-Abg(Boc)-OH).

    • Cleave the peptide from the resin and deprotect side chains using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane). Note: The Boc group on the Abg side chain will be removed during this step unless an orthogonal protection strategy is used. For analysis of the Boc-protected peptide, a milder cleavage method is required.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Lyophilize the purified peptide and dissolve it in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 pmol/µL.

  • Liquid Chromatography (LC):

    • LC System: UltiMate 3000 RSLCnano or equivalent.

    • Column: Acclaim PepMap C18 (75 µm x 15 cm, 2 µm particle size) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: 4% to 40% B over 60 minutes.

    • Flow Rate: 300 nL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS):

    • Mass Spectrometer: Orbitrap Exploris 480, timsTOF, or equivalent high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Spray Voltage: 2.0 kV.

    • Capillary Temperature: 275 °C.

    • MS1 Scan:

      • Resolution: 60,000.

      • Scan Range: 350-1500 m/z.

      • AGC Target: 3e6.

      • Maximum IT: 50 ms.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Activation Type: Higher-energy C-trap Dissociation (HCD).

      • Collision Energy: Normalized Collision Energy (NCE) stepped at 25, 30, 35.

      • Resolution: 15,000.

      • Isolation Window: 1.6 m/z.

      • AGC Target: 1e5.

      • Maximum IT: 45 ms.

  • Data Analysis:

    • Use a suitable software suite (e.g., Proteome Discoverer, MaxQuant, PEAKS) to search the MS/MS data against a sequence database containing the modified peptide sequence.

    • Define the mass modification for the Abg(Boc) residue (+244.14 Da on Glycine) in the search parameters.

    • Manually inspect the MS/MS spectra to validate the sequence assignment and characterize the specific fragmentation patterns, paying close attention to the neutral losses of 56 Da and 100 Da and any unique ions resulting from the N-alkylated backbone.

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing N-(4-Boc-aminobutyl)-Glycine is straightforward but requires careful consideration of its unique structural features compared to alternatives like Lys(Boc) or Orn(Boc).

  • Key Identifier: The facile and prominent neutral losses of 56 Da (isobutylene) and 100 Da (Boc group) from the precursor ion in MS/MS spectra are the most reliable indicators of the presence of Abg(Boc), Lys(Boc), or Orn(Boc).

  • Distinguishing Feature: While Lys(Boc) and Abg(Boc) have identical residue masses, they can be distinguished by high-resolution MS/MS. The N-alkylation in Abg can influence backbone fragmentation efficiencies around the modification site and may produce unique internal fragment ions involving the side chain. The immonium ions (or lack thereof for N-substituted glycine) are also diagnostic.

  • Recommendation: When analyzing peptides with these modifications, it is crucial to employ a data-dependent acquisition strategy with stepped collision energy. This ensures the generation of both low-energy fragments (like the characteristic neutral losses) and higher-energy backbone fragments (b- and y-ions) needed for complete sequence confirmation. Manual spectral interpretation is highly recommended to confirm the identity and location of the modification.

A Comparative Guide to Non-Natural Amino Acids for Peptide Modification: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and PEGylated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery and development, the incorporation of non-natural amino acids is a key strategy to enhance the therapeutic properties of peptides. These modifications can improve stability, solubility, and pharmacokinetic profiles. This guide provides a detailed comparison of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a common aliphatic linker, with a prevalent class of alternatives: Fmoc-protected polyethylene (B3416737) glycol (PEG)ylated amino acids. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks for peptide synthesis.

Introduction to this compound

This compound is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1][2] Its structure features a glycine (B1666218) core with an N-substituted 4-aminobutyl side chain. The primary amino group of the butyl chain is protected with a tert-butyloxycarbonyl (Boc) group, while the alpha-amino group of the glycine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.[][4]

The primary function of incorporating this compound into a peptide sequence is to introduce a flexible, hydrophilic spacer.[5] This can be advantageous for several reasons, including:

  • Improved Conformational Flexibility: The alkyl chain can act as a hinge, potentially allowing different domains of a peptide to move more freely, which can be crucial for receptor binding and biological activity.[5][6][7]

  • Spatial Separation: The linker can be used to distance a payload, such as a drug or a label, from the main peptide sequence to avoid steric hindrance.[5]

  • Mimicking Natural Linkers: The flexible nature of the aminobutyl group can mimic flexible regions found in natural proteins.[7]

Alternatives: Fmoc-PEGylated Amino Acids

A prominent class of alternatives to simple alkyl linkers are Fmoc-protected amino acids that incorporate a polyethylene glycol (PEG) chain. These reagents, such as Fmoc-N-amido-dPEG®-acid and Fmoc-amino-PEG-propionic acid, offer a different set of properties due to the nature of the PEG chain.[8] PEGylation is a well-established strategy to improve the pharmaceutical properties of peptides and proteins.[8][9]

Key advantages of using Fmoc-PEGylated amino acids include:

  • Enhanced Hydrophilicity and Solubility: The ethylene (B1197577) glycol repeats in the PEG chain significantly increase the water solubility of the resulting peptide, which can be a major advantage for formulation and administration.[9][10][11]

  • Reduced Immunogenicity and Proteolysis: The PEG chain can create a steric shield around the peptide backbone, protecting it from degradation by proteases and reducing its potential to elicit an immune response.[12][13][14]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the peptide, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.[12][13][14]

  • Tunable Length: PEGylated amino acids are commercially available with a variety of discrete PEG chain lengths, allowing for precise control over the spacer length and its properties.[15][16]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a representative short-chain PEGylated alternative, Fmoc-N-amido-dPEG®₂-acid.

PropertyThis compoundFmoc-N-amido-dPEG®₂-acid
CAS Number 171856-09-0[2]872679-70-4[16]
Molecular Formula C₂₆H₃₂N₂O₆[2]C₂₂H₂₅NO₆[16]
Molecular Weight 468.54 g/mol [2]399.44 g/mol [16]
Purity ≥98.0% (HPLC)[2]> 98%[16]
Spacer Length ~6 Å (4-carbon chain)10.9 Å (10 atoms)[16]
Key Feature Flexible aliphatic linkerHydrophilic, flexible PEG linker[16]
Solubility Soluble in DMF, NMP[]Soluble in Methylene chloride, Acetonitrile, DMAC, DMSO[16]

Performance Comparison: Experimental Considerations

Performance MetricThis compoundFmoc-PEGylated Amino AcidsSupporting Rationale
Coupling Efficiency Generally highMay require optimizationThe coupling of sterically hindered amino acids can sometimes be challenging. While both are generally efficient, the bulkier nature of longer PEG chains might necessitate the use of more potent coupling reagents or longer reaction times.[17]
Impact on Peptide Solubility Modest increase in hydrophilicitySignificant increase in hydrophilicityThe aminobutyl group provides some polarity, but the numerous ether oxygens in the PEG chain lead to a much greater increase in water solubility.[9][10][11]
Impact on Peptide Aggregation May have a minor disruptive effectCan significantly reduce aggregationThe flexible and hydrophilic PEG chain can disrupt the intermolecular hydrogen bonds that lead to beta-sheet formation and aggregation.
Impact on Biological Activity Can enhance activity through increased flexibilityCan enhance or decrease activityIncreased flexibility from both linkers can be beneficial.[5] However, the larger steric bulk of a PEG chain could potentially interfere with receptor binding if not positioned correctly.[12] Conversely, the improved solubility and stability from PEGylation can lead to enhanced overall efficacy.[12][13][14]
In Vivo Half-Life Not expected to significantly alter half-lifeCan significantly increase half-lifePEGylation is a well-known strategy to increase the hydrodynamic radius of peptides, thereby reducing renal clearance and extending circulation time.[12][13][14]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-PEGylated amino acids into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
  • Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

3. Chain Elongation:

  • Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids in the desired sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Protocol 2: Incorporation of Fmoc-PEGylated Amino Acid

The protocol for incorporating an Fmoc-PEGylated amino acid is very similar to the one above. However, due to the potential for increased steric hindrance, especially with longer PEG chains, the following modifications may be considered:

  • Coupling Reagents: Use of a more potent coupling reagent such as HATU or COMU may be beneficial.

  • Double Coupling: If the Kaiser test indicates incomplete coupling after the initial reaction, a second coupling with fresh reagents can be performed before proceeding to the next deprotection step.[17]

  • Extended Coupling Time: Increasing the coupling time to 4 hours or overnight may improve the reaction efficiency.

Visualization of Workflows and Concepts

Experimental Workflow for SPPS with Non-Natural Amino Acids

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Coupling of Fmoc-Linker-OH Wash1->Coupling Activation Amino Acid Activation (e.g., HBTU/HOBt/DIPEA) Activation->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Double Couple) Elongation Repeat for Next Amino Acid Kaiser->Elongation Negative Elongation->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Conceptual Comparison of Linker Effects

Linker_Effects cluster_Alkyl Alkyl Linker (e.g., Aminobutyl) cluster_PEG PEG Linker Alkyl_Flex Increased Flexibility Alkyl_Bio Potential for Enhanced Receptor Binding Alkyl_Flex->Alkyl_Bio Alkyl_Space Spatial Separation Alkyl_Space->Alkyl_Bio PEG_Flex Increased Flexibility PEG_Bio Modulated Biological Activity PEG_Flex->PEG_Bio PEG_Sol Enhanced Solubility PEG_PK Improved Pharmacokinetics PEG_Sol->PEG_PK PEG_PK->PEG_Bio PEG_Shield Steric Shielding (Reduced Proteolysis/ Immunogenicity) PEG_Shield->PEG_PK Peptide Native Peptide Peptide->Alkyl_Flex Peptide->PEG_Flex

Caption: Conceptual overview of linker effects on peptide properties.

Conclusion

The choice between this compound and an Fmoc-PEGylated amino acid depends on the specific goals of the peptide modification.

  • This compound is an excellent choice for introducing a simple, flexible spacer to improve conformational freedom or to separate functional domains of a peptide with minimal structural perturbation.

  • Fmoc-PEGylated amino acids are preferred when the primary objectives are to significantly enhance aqueous solubility, reduce aggregation, and improve the in vivo pharmacokinetic profile of a peptide. The ability to choose from various discrete PEG lengths provides an additional level of control over the physicochemical properties of the final peptide.

For any given application, it is recommended to empirically test the incorporation of the chosen linker and to thoroughly characterize the resulting peptide to ensure that the desired properties have been achieved without compromising biological activity.

References

Fmoc/tBu vs. Boc/Bzl: A Comparative Guide for Synthesizing Peptides with N-(4-Boc-aminobutyl)-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical step in the development of novel peptide therapeutics, offering opportunities to enhance potency, stability, and pharmacokinetic profiles. One such modification, N-(4-Boc-aminobutyl)-Gly, introduces a flexible, positively charged linker arm upon deprotection, which can be pivotal for molecular recognition and biological activity. The choice of solid-phase peptide synthesis (SPPS) strategy is paramount to the successful synthesis of peptides containing this and other complex building blocks. This guide provides an objective, data-driven comparison of the two most prevalent SPPS chemistries, Fmoc/tBu and Boc/Bzl, for the synthesis of peptides containing N-(4-Boc-aminobutyl)-Gly.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in the nature of the temporary Nα-amino protecting group and the chemical conditions required for its removal. This dictates the selection of compatible, "orthogonal" side-chain protecting groups that remain intact during the iterative Nα-deprotection steps.

  • Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The Fmoc group is cleaved using a mild base, typically 20-50% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][2] Side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives, which are stable to the basic deprotection conditions.[2] Final cleavage from the resin and removal of all side-chain protecting groups is achieved in a single step with a strong acid, most commonly trifluoroacetic acid (TFA).[3]

  • Boc/Bzl Strategy: The classic Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[3] Repetitive deprotection is carried out using a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM).[4][5] Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based, which are stable to the TFA treatment but require a much stronger, hazardous acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[3][6]

Head-to-Head Comparison for N-(4-Boc-aminobutyl)-Gly Synthesis

The key to successfully synthesizing a peptide with N-(4-Boc-aminobutyl)-Gly is the stability of the Boc group on the side chain during the entire synthesis process. This is where the orthogonality of the protection scheme becomes critical.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyRationale & Key Considerations
Orthogonality Excellent Poor The Fmoc strategy is truly orthogonal for this application. The base-labile Fmoc group is removed without affecting the acid-labile side-chain Boc group.[7][8] In the Boc strategy, the Nα-Boc and the side-chain Boc have the same lability, leading to premature deprotection of the side chain.[9]
Side-Chain Integrity High Low The side-chain Boc group on the N-(4-aminobutyl) moiety is stable during the repeated piperidine treatments for Fmoc removal.
Expected Crude Purity High (>85%) Very Low (<50%) The clean, orthogonal deprotection minimizes the formation of deletion and modification byproducts.[4]
Overall Yield Good Poor Efficient coupling and deprotection cycles with minimal side reactions contribute to a higher overall yield.[4]
Key Side Reactions Diketopiperazine formation at the dipeptide stage; aggregation during synthesis of long or hydrophobic sequences.[8]Premature side-chain deprotection , chain branching, formation of deletion sequences, and potential for acylation of the newly exposed side-chain amine.The primary challenge in the Boc strategy is the non-orthogonality. For Fmoc, standard SPPS side reactions should be monitored.
Recommended Approach Highly Recommended Not Recommended The Fmoc/tBu strategy is the method of choice due to its compatibility with the acid-labile side-chain Boc group.

Experimental Workflows and Methodologies

The incorporation of N-substituted glycine (B1666218) derivatives like N-(4-Boc-aminobutyl)-Gly is most efficiently achieved using the "submonomer" synthesis approach, which is particularly well-suited for the Fmoc/tBu strategy.

Logical Workflow for Strategy Selection

logical_workflow start Peptide Target: Contains N-(4-Boc-aminobutyl)-Gly protecting_group Analyze Side-Chain Protecting Group: Boc (Acid-Labile) start->protecting_group fmoc_strategy Fmoc/tBu Strategy protecting_group->fmoc_strategy boc_strategy Boc/Bzl Strategy protecting_group->boc_strategy fmoc_conditions Nα-Deprotection: Piperidine (Base) fmoc_strategy->fmoc_conditions boc_conditions Nα-Deprotection: TFA (Acid) boc_strategy->boc_conditions fmoc_compatibility Side-Chain Boc is Stable fmoc_conditions->fmoc_compatibility boc_compatibility Side-Chain Boc is Cleaved (Lack of Orthogonality) boc_conditions->boc_compatibility fmoc_outcome Successful Synthesis fmoc_compatibility->fmoc_outcome boc_outcome Synthesis Failure (Side Reactions, Branching) boc_compatibility->boc_outcome

Caption: Decision workflow for selecting the appropriate SPPS strategy.

Recommended Experimental Protocol: Fmoc/tBu Submonomer Synthesis

This protocol outlines the incorporation of an N-(4-Boc-aminobutyl)-Gly residue into a peptide chain using the recommended Fmoc/tBu strategy.

fmoc_workflow cluster_cycle Fmoc-SPPS Cycle for N-(4-Boc-aminobutyl)-Gly start Peptide-Resin with Free N-terminal Amine acylate 1. Acylation: Bromoacetic Anhydride or DIC/Bromoacetic Acid in DMF start->acylate wash1 Wash (DMF) acylate->wash1 displace 2. Nucleophilic Displacement: 4-Boc-aminobutylamine in DMF or NMP wash1->displace wash2 Wash (DMF, DCM) displace->wash2 end_cycle Peptide-Resin with N-(4-Boc-aminobutyl)-Gly residue wash2->end_cycle continue_synthesis Continue Standard Fmoc-SPPS Cycles end_cycle->continue_synthesis final_cleavage Final Cleavage: TFA/TIPS/H2O (Removes tBu, Boc, and cleaves from resin) continue_synthesis->final_cleavage

Caption: Fmoc/tBu submonomer workflow for N-substituted glycine.

Methodology:

  • Resin Preparation: Start with a pre-loaded resin or couple the first Fmoc-protected amino acid to a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Perform standard Fmoc-SPPS cycles to elongate the peptide chain to the desired point of modification.

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF and DCM.

  • Acylation (Step 1): Swell the resin in DMF. Add a solution of bromoacetic acid (5-10 equivalents) and a carbodiimide (B86325) activator like N,N'-diisopropylcarbodiimide (DIC) (5-10 equivalents) in DMF. Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction for the disappearance of the free amine (e.g., using a Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove all excess reagents and byproducts.

  • Nucleophilic Displacement (Step 2): Add a solution of 4-(Boc-amino)-1-butylamine (10-20 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP). Let the reaction proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess amine.

  • Chain Elongation: The resin now bears the N-(4-Boc-aminobutyl)-Gly residue at the N-terminus and is ready for the next standard Fmoc-SPPS coupling cycle.

  • Final Cleavage and Deprotection: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail such as TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours. This will simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the tBu groups and the Boc group on the N-(4-aminobutyl) moiety.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Hypothetical (and Problematic) Boc/Bzl Strategy Protocol

For the purpose of comparison, a standard Boc/Bzl workflow is outlined below. It is critical to note that this approach is not recommended due to the anticipated side reactions.

boc_workflow cluster_cycle Boc-SPPS Cycle start Peptide-Resin with Nα-Boc group deprotect 1. Nα-Boc Deprotection: 25-50% TFA in DCM start->deprotect side_reaction Side Reaction! Premature cleavage of side-chain Boc group deprotect->side_reaction neutralize 2. Neutralization: DIEA in DCM/DMF deprotect->neutralize couple 3. Coupling: Boc-AA, DIC/HOBt neutralize->couple end_cycle Elongated Peptide-Resin (with potential branching) couple->end_cycle

Caption: Problematic Boc/Bzl workflow highlighting side reactions.

Methodology:

  • Resin and Amino Acid Preparation: The synthesis would require a pre-formed Boc-N-(4-Boc-aminobutyl)-Gly monomer. This monomer would be coupled like any other Boc-amino acid.

  • Boc Deprotection: The peptide-resin is treated with 25-50% TFA in DCM for 20-30 minutes. It is at this step that the side-chain Boc group would be prematurely cleaved.

  • Neutralization: The resin is washed and then treated with a base like diisopropylethylamine (DIEA) to neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt.

  • Coupling: The next Boc-protected amino acid is coupled using standard activators like DIC/HOBt. The newly exposed amine on the side chain from the premature deprotection is also available for acylation, leading to chain branching.

  • Final Cleavage: The final step would involve treatment with a very strong acid like HF, which is hazardous and requires specialized equipment.

Conclusion

For the synthesis of peptides containing the N-(4-Boc-aminobutyl)-Gly modification, the Fmoc/tBu strategy is unequivocally the superior choice. Its orthogonal protection scheme ensures the integrity of the acid-labile side-chain Boc group throughout the synthesis, leading to higher purity, better yield, and a significantly more straightforward purification process. The use of the submonomer approach within the Fmoc/tBu framework offers a robust and efficient method for incorporating this N-substituted glycine.

Conversely, the Boc/Bzl strategy is not suitable for this application. The lack of orthogonality between the Nα-Boc and the side-chain Boc protecting groups would lead to premature deprotection of the side chain, resulting in extensive and difficult-to-separate byproducts. Researchers and drug development professionals should confidently select the Fmoc/tBu strategy to ensure the successful and efficient synthesis of these valuable modified peptides.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design, aimed at enhancing therapeutic properties such as stability, potency, and cell permeability. One such building block, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, an N-substituted glycine (B1666218) or "peptoid" residue, offers a unique modification to the peptide backbone. This guide provides an objective comparison of the expected biological performance of peptides synthesized with this building block against their natural peptide counterparts, supported by experimental data from studies on analogous peptide-peptoid hybrids.

Executive Summary

The introduction of N-substituted glycine residues, such as that derived from this compound, into a peptide sequence can profoundly influence its biological activity. The N-(4-aminobutyl) side chain is analogous to a lysine (B10760008) side chain, imparting a positive charge at physiological pH. This modification can lead to:

  • Enhanced Antimicrobial Activity: The introduction of cationic charges and the altered backbone conformation can improve the ability of peptides to disrupt bacterial membranes.

  • Increased Proteolytic Stability: The N-substituted glycine structure is resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide.

  • Modulated Receptor Binding and Signaling: The conformational changes induced by the peptoid residue can alter the peptide's affinity for its target receptor and subsequently modulate downstream signaling pathways.

  • Potentially Altered Cytotoxicity: While enhancing antimicrobial or anticancer activity, the modification can also influence the peptide's toxicity towards mammalian cells, a critical parameter for therapeutic development.

This guide will delve into the experimental evidence supporting these effects, provide detailed protocols for assessing these biological activities, and visualize a relevant signaling pathway that can be modulated by such modified peptides.

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data from studies on peptide-peptoid hybrids, which serve as a proxy for peptides containing N-(4-aminobutyl)-glycine. These studies compare the biological activity of the modified peptides to their corresponding natural peptide analogs.

Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

Peptide/Peptoid HybridE. coliP. aeruginosaS. aureusReference
Parent Antimicrobial Peptide (AMP)484[1]
Hybrid with one peptoid unit484[1]
Hybrid with three peptoid units>64>64>64[1]
Hybrid with five peptoid units488[1]
Full Peptoid>64>64>64[1]

Note: The data illustrates that the introduction of a limited number of peptoid residues can maintain or slightly alter antimicrobial activity, while extensive modification can lead to a loss of potency.

Table 2: Cytotoxicity - Hemolytic Activity (HC50 in µM)

Peptide/Peptoid HybridHC50 (Human Red Blood Cells)Reference
Parent Antimicrobial Peptide (AMP)50[2]
Lysine-Peptoid Hybrid 1>200[2]
Lysine-Peptoid Hybrid 2150[2]
Lysine-Peptoid Hybrid 3>200[2]

Note: HC50 is the concentration of peptide causing 50% hemolysis. Higher values indicate lower cytotoxicity. The data suggests that peptide-peptoid hybrids can exhibit lower hemolytic activity compared to the parent AMP.

Table 3: Receptor Binding Affinity - IC50 (nM)

Peptide/Receptor SystemUnmodified PeptidePeptide-Peptoid HybridReference
Syk SH2 Domain Binding1050-80[3]
α1-adrenoceptor Binding0.3-0.7 (Prazosin)0.7-3[4]

Note: IC50 is the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher affinity. The data shows that N-substitution can lead to a moderate decrease in binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the presented data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The peptide is serially diluted in the same broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. A control group of untreated cells is also maintained. The cells are incubated for 24-48 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

  • Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The proteolytic activity in the collected aliquots is stopped by adding a protease inhibitor or by acidifying the sample (e.g., with trifluoroacetic acid).

  • Analysis by RP-HPLC: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-Life Calculation: The degradation half-life of the peptide is calculated from the rate of disappearance of the intact peptide over time.

Mandatory Visualization: Signaling Pathway Modulation

The incorporation of N-substituted glycine residues can alter the conformation of a peptide, thereby influencing its interaction with cellular signaling pathways. For instance, peptide-peptoid hybrids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[5]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates ModifiedPeptide Peptide with N-(4-aminobutyl)-Gly ModifiedPeptide->MEK Inhibits GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

References

Characterization of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a comparative analysis with alternative analytical techniques and includes detailed experimental protocols to support your research and development endeavors.

Introduction to this compound

This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine and the tert-butyloxycarbonyl (Boc) group on the primary amine of the aminobutyl side chain allow for controlled and sequential peptide chain elongation. Accurate characterization of this reagent is paramount to ensure the purity and identity of the final peptide product. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the compound.

¹H NMR Characterization

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Fmoc-Gly-OH

Proton Predicted Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Fmoc-Gly-OH[1] Multiplicity Integration
Fmoc-H (aromatic)7.8 - 7.37.90 - 7.35Multiplet8H
Fmoc-CH~4.24.25Triplet1H
Fmoc-CH₂~4.34.33Doublet2H
Gly-CH₂~3.9 - 4.13.70Singlet/Doublet2H
N-CH₂ (butyl)~3.2 - 3.4N/AMultiplet2H
Boc-NH-CH₂~3.0 - 3.2N/AMultiplet2H
Butyl-CH₂ (internal)~1.4 - 1.6N/AMultiplet4H
Boc-(CH₃)₃~1.4N/ASinglet9H
COOH~12.0 (broad)~12.5 (broad)Singlet1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The data for Fmoc-Gly-OH was obtained in DMSO-d₆.[1]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a general procedure for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid and amide protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a standard NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters, including:

    • Number of scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time (aq): 2-4 seconds.

    • Spectral width (sw): A range of 0-14 ppm is generally appropriate.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns between adjacent protons.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other techniques can provide complementary information for a comprehensive characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Disadvantages
¹H NMR Detailed structural information, proton environment, connectivity.Non-destructive, quantitative, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex to interpret for large molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) [2]Molecular weight confirmation, purity assessment.High sensitivity, suitable for complex mixtures, provides accurate mass determination.Provides limited structural information on its own, requires ionization of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy [3]Presence of functional groups (e.g., C=O, N-H, C-H).Fast, non-destructive, provides a molecular fingerprint.Does not provide detailed structural connectivity, can be difficult to interpret complex spectra.
High-Performance Liquid Chromatography (HPLC) [4]Purity assessment, quantification.High resolution, quantitative, well-established technique.Does not provide structural information, requires reference standards for identification.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for characterizing this compound using ¹H NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Peak Analysis calibration->integration final_report Final Report integration->final_report Structural Elucidation

Caption: Workflow for ¹H NMR Characterization.

Conclusion

The characterization of this compound by ¹H NMR spectroscopy provides invaluable structural information, ensuring its identity and purity for successful peptide synthesis. By comparing the experimental data with predicted chemical shifts and utilizing complementary analytical techniques such as LC-MS and FTIR, researchers can have high confidence in the quality of this critical reagent. The provided experimental protocol and workflow diagram serve as a practical guide for obtaining high-quality ¹H NMR data for this and similar protected amino acid derivatives.

References

Assessing the Impact of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in peptide synthesis to achieve desired structural and functional outcomes. This guide provides a comparative analysis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, a unique N-substituted glycine (B1666218) derivative, and its impact on peptide structure against common alternatives such as standard Glycine and N-methylated glycine.

The incorporation of modified amino acids into peptide sequences is a powerful strategy to modulate their conformational properties, enhance proteolytic stability, and improve cell permeability.[1] this compound, a member of the N-substituted glycine family, also known as peptoids, introduces a flexible aminobutyl side chain onto the backbone nitrogen.[2][3] This modification eliminates the backbone amide proton, preventing hydrogen bond donation and introducing a tertiary amide bond, which can significantly alter the local and global conformation of a peptide.[2][4]

Introduction to N-Substituted Glycine and its Alternatives

This compound is a versatile building block used in solid-phase peptide synthesis (SPPS).[2][5] The N-substitution with a Boc-protected aminobutyl group offers a site for potential post-synthesis modification and introduces a degree of flexibility and hydrophilicity.

Common Alternatives:

  • Glycine (Gly): The simplest amino acid, providing maximal conformational flexibility to the peptide backbone due to the absence of a side chain.[6]

  • Fmoc-N-methyl-Gly-OH (N-Me-Gly): A common N-alkylated glycine that introduces a methyl group on the backbone nitrogen. This modification is known to restrict conformational flexibility and can favor specific secondary structures like β-turns.[1][7]

Comparative Structural Analysis

The introduction of N-substituted glycines into a peptide backbone leads to distinct structural consequences compared to unsubstituted glycine. The lack of an amide proton in N-substituted derivatives prevents their participation in traditional hydrogen bonding networks that stabilize secondary structures like α-helices and β-sheets.[2][4] However, the steric bulk of the N-substituent can enforce specific backbone dihedral angles, leading to ordered structures.[8][9]

While direct comparative experimental data for peptides containing this compound is limited in publicly available literature, we can infer its impact based on extensive studies of other N-alkylated peptoids and compare them to glycine and N-methyl-glycine containing peptides.

Table 1: Predicted and Observed Conformational Effects

FeatureGlycineN-Methyl-GlycineN-(4-Aminobutyl)-Glycine (Predicted)
Backbone Flexibility HighRestrictedModerately Flexible
Amide Bond Isomerism Primarily transIncreased propensity for cisIncreased propensity for cis
Hydrogen Bonding Donor and AcceptorAcceptor onlyAcceptor only
Favored Secondary Structures Turns, Random Coilβ-turns, Polyproline II-like helicesPotentially flexible linkers, may induce turns
Proteolytic Stability SusceptibleIncreasedIncreased

Data inferred from general principles of peptide and peptoid chemistry.[1][2][4][6][7]

Experimental Data Summary

To provide a quantitative comparison, the following tables summarize typical experimental data obtained from structural analyses of peptides containing glycine and N-methyl-glycine. Data for N-(4-aminobutyl)-glycine containing peptides would be expected to show characteristics of N-alkylation, such as the absence of an amide proton signal in NMR and altered circular dichroism spectra.

Table 2: Comparative NMR Spectroscopy Data

ParameterGlycine-containing PeptideN-Methyl-Glycine-containing Peptide
¹H NMR Amide Proton (NH) ~8.0-9.0 ppmAbsent
¹H NMR α-Proton (Hα) ~3.5-4.0 ppm~3.8-4.5 ppm (cis/trans isomers may be observed)
¹³C NMR Carbonyl Carbon (C=O) ~170-175 ppm~168-173 ppm
Key NOEs for Structure Hα(i) - NH(i+1), NH(i) - NH(i+1)Hα(i) - Hα(i+1), Hα(i) - N-CH₃(i+1)

Note: Chemical shifts are approximate and can vary significantly based on the peptide sequence and solvent conditions.[10][11]

Table 3: Comparative Circular Dichroism (CD) Spectroscopy Data

Secondary StructureTypical CD Signature for PeptidesPredicted Impact of N-Substitution
α-Helix Negative bands at ~222 and ~208 nm, Positive band at ~193 nmDisruption of helical structure due to loss of H-bonds.
β-Sheet Negative band at ~218 nm, Positive band at ~195 nmDisruption of sheet structure due to loss of inter-strand H-bonds.
Polyproline II (PPII) Helix Negative band at ~206 nm, Positive band at ~228 nmN-alkylation can favor PPII-like conformations.
Random Coil Strong negative band below 200 nmMay be observed in flexible regions.

CD spectra of N-substituted glycine oligomers (peptoids) often show features distinct from classical peptide secondary structures, sometimes resembling polyproline type I or II helices depending on the side chain.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide structure. Below are generalized protocols for the key experimental techniques.

NMR Spectroscopy for Peptide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TMSP).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H: To identify all proton signals.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹³C-HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.

  • Structure Calculation: Use the distance restraints from NOESY data and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation (1-5 mM in deuterated solvent) Peptide_Synthesis->Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (COSY, TOCSY, NOESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Structure_Calculation Structure Calculation & Refinement Data_Processing->Structure_Calculation Final_Structure 3D Structure Ensemble Structure_Calculation->Final_Structure

NMR Experimental Workflow
X-ray Crystallography for High-Resolution Structure

X-ray crystallography provides a static, high-resolution picture of the peptide's three-dimensional structure in the solid state.

Protocol:

  • Crystallization Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitating agents, peptide concentration) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal in a loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.

  • X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction pattern as the crystal is rotated.

  • Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

  • Structure Solution and Refinement: Determine the initial phases (e.g., by molecular replacement if a homologous structure exists, or by direct methods for small molecules) to generate an initial electron density map. Build the peptide model into the electron density and refine the atomic coordinates and thermal parameters against the experimental data.

XRay_Workflow Peptide Purified Peptide Crystallization Crystallization Screening Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Model Atomic Model (PDB file) Structure_Solution->Final_Model

X-ray Crystallography Workflow
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer or solvent that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer, water, trifluoroethanol).

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Set the instrument parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.

  • Data Acquisition: Record the CD spectrum of the sample. Also, record a baseline spectrum of the buffer/solvent alone.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from ellipticity (in millidegrees) to mean residue ellipticity [θ], which normalizes for concentration, path length, and the number of residues.

  • Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the processed CD spectrum.

Logical Relationships in Structural Impact

The choice of building block initiates a cascade of effects that determine the final peptide structure and function.

Structural_Impact Building_Block Choice of Building Block (Gly, N-Me-Gly, N-AB-Gly) Backbone Altered Backbone Properties (Flexibility, H-bonding, Amide Isomerism) Building_Block->Backbone Secondary Influence on Secondary Structure (Helix, Sheet, Turn, PPII) Backbone->Secondary Tertiary Impact on Global Fold & Conformation Secondary->Tertiary Function Modulation of Biological Activity (Binding, Stability, Permeability) Tertiary->Function

Impact of Building Block Choice

Conclusion

The incorporation of this compound into a peptide sequence is predicted to have a significant impact on its structure, akin to other N-alkylated amino acids. The primary effects are expected to be an increase in proteolytic stability and an alteration of the accessible conformational space due to the introduction of a tertiary amide bond and the loss of a hydrogen bond donor. This contrasts with the high flexibility imparted by glycine and the more defined conformational restriction imposed by N-methyl-glycine.

While direct comparative structural data for the N-(4-aminobutyl)-glycine moiety is not yet abundant, the principles established from the study of other peptoids provide a strong foundation for predicting its behavior. Further experimental studies directly comparing these building blocks within identical peptide scaffolds are necessary to fully elucidate the nuanced structural consequences of this modification. Researchers should consider the desired balance of flexibility, pre-organization, and potential for functionalization when selecting between these and other modified amino acid building blocks for their specific applications in drug discovery and materials science.

References

A Comparative Guide to Alternative Building Blocks for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the ability to introduce specific modifications and branching is paramount. The building block Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a valuable reagent for incorporating a protected primary amine on a glycine (B1666218) residue, enabling subsequent modifications such as labeling or the creation of branched peptides. However, a range of alternative strategies and building blocks exist, each with distinct advantages and considerations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Comparison of Key Performance Indicators

The selection of a building block for introducing a protected amine side chain is often guided by factors such as coupling efficiency, the orthogonality of the protecting group strategy, and the purity of the final peptide. Below is a summary of the performance of this compound and its primary alternatives.

Building Block/MethodSide Chain Protecting GroupDeprotection ConditionsTypical Coupling EfficiencyTypical Crude PurityKey AdvantagesKey Considerations
This compound BocStrong Acid (e.g., TFA)>99%HighWell-established, high purity building block.Boc group is removed during final cleavage with TFA.
Fmoc-Lys(Alloc)-OH AllocPd(0) catalyst (e.g., Pd(PPh₃)₄)>99%HighFully orthogonal to Fmoc and tBu-based protecting groups.Requires use of a palladium catalyst.
Fmoc-Lys(ivDde)-OH ivDde2-5% Hydrazine (B178648) in DMF>99%HighOrthogonal to Fmoc and acid-labile groups.[1]Hydrazine can also remove Fmoc if the N-terminus is not protected.[2]
Fmoc-Lys(Mtt)-OH MttHighly Dilute Acid (e.g., 1% TFA in DCM)>99%HighVery acid sensitive, allowing for selective deprotection.[3]Potential for premature cleavage if exposed to acidic conditions.
Submonomer Synthesis (Peptoid) N/A (Side chain from primary amine)N/A>98% per cycle[2]Variable (e.g., 85-95% for pentamers)[4]High diversity of side chains possible; resistant to proteolysis.Different chemistry from standard peptide synthesis.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these building blocks.

Protocol 1: Standard Fmoc-SPPS Coupling

This protocol is applicable for coupling this compound and the orthogonally protected lysine (B10760008) derivatives.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add a coupling agent such as HBTU (2.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (4 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A yellow/brown bead color indicates a complete reaction, while a blue/purple color signifies the presence of free primary amines and an incomplete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the sequence.

Protocol 2: Selective Deprotection of Orthogonal Groups
  • Alloc Deprotection: Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (25 equivalents) in DCM for 30 minutes. Repeat until deprotection is complete.

  • ivDde Deprotection: Treat the resin with a solution of 2-5% hydrazine in DMF for 3-10 minutes. Repeat as necessary. Ensure the N-terminus is protected (e.g., with a Boc group) to prevent Fmoc removal.[2]

  • Mtt Deprotection: Treat the resin with a solution of 1% TFA in DCM, often with scavengers like triisopropylsilane (B1312306) (TIS), for short, repeated cycles (e.g., 10 x 1 minute) until deprotection is complete.

Protocol 3: Submonomer (Peptoid) Synthesis

This two-step cycle is used to build N-substituted glycine oligomers.[5]

  • Acylation: Add a solution of bromoacetic acid (0.6 M in DMF) and N,N'-diisopropylcarbodiimide (DIC) (0.6 M in DMF) to the resin and agitate for 20 minutes at room temperature.

  • Washing: Wash the resin with DMF.

  • Displacement: Add a solution of the desired primary amine (e.g., 4-(Boc-amino)butylamine) (1 M in NMP) to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the acylation and displacement steps for each monomer.

Protocol 4: Peptide Cleavage and Purification
  • Washing and Drying: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (including Boc).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the final peptide using analytical HPLC and mass spectrometry.

Visualizing Workflows and Pathways

General Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.

Fmoc-SPPS Workflow Resin Resin Support Swelling 1. Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Fmoc_Deprotection n cycles Final_Cleavage 6. Final Cleavage (TFA Cocktail) Cycle->Final_Cleavage End of sequence Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A diagram of the general workflow for Fmoc-based solid-phase peptide synthesis.

Orthogonal Deprotection Strategy

This diagram illustrates the concept of using multiple protecting groups that can be removed under different conditions, enabling the synthesis of complex, modified peptides.

Orthogonal Deprotection Peptide Peptidyl-Resin Nα-Fmoc SideChain-Boc SideChain-Alloc SideChain-ivDde Fmoc_Removal Piperidine (Base) Fmoc_Removal->Peptide:f0 Boc_Removal TFA (Strong Acid) Boc_Removal->Peptide:f1 Alloc_Removal Pd(0) (Catalyst) Alloc_Removal->Peptide:f2 ivDde_Removal Hydrazine (Nucleophile) ivDde_Removal->Peptide:f3

Caption: Orthogonal protecting groups are removed by specific, non-interfering chemical conditions.

Application in Mimicking Ubiquitination

A significant application of these building blocks is in the synthesis of peptides that mimic post-translational modifications, such as ubiquitination. Ubiquitin is a 76-amino acid protein that is attached to lysine residues of target proteins, forming an isopeptide bond. This process is crucial for protein degradation and cell signaling.[6][7] The building blocks discussed here can be used to create the branched structure that mimics the attachment of ubiquitin.

Ubiquitination Pathway cluster_synthesis Chemical Synthesis cluster_biology Biological Pathway Building_Block Fmoc-Lys(Alloc)-OH or other orthogonal Lys derivative SPPS Solid-Phase Peptide Synthesis Building_Block->SPPS Selective_Deprotection Selective Side Chain Deprotection (e.g., Pd(0)) SPPS->Selective_Deprotection Ub_Fragment_Coupling Coupling of Ubiquitin Fragment Selective_Deprotection->Ub_Fragment_Coupling Branched_Peptide Branched Peptide (Mimics Ubiquitination) Ub_Fragment_Coupling->Branched_Peptide Downstream Downstream Signaling (e.g., Proteasomal Degradation) Branched_Peptide->Downstream Used to study Target_Protein Target Protein with Lysine residue E3 E3 (Ub Ligase) Target_Protein->E3 Ubiquitin Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 E2->E3 Ubiquitinated_Protein Ubiquitinated Protein E3->Ubiquitinated_Protein Ubiquitinated_Protein->Downstream

Caption: Synthesis of a branched peptide to mimic ubiquitination for studying downstream signaling.

Conclusion

The choice of building block to introduce a protected aminobutyl functionality depends on the overall synthetic strategy and the desired final product. While this compound is a reliable and straightforward option, its side-chain protecting group is not orthogonal to standard final cleavage conditions. For the synthesis of more complex peptides requiring selective on-resin modification, orthogonally protected lysine derivatives such as Fmoc-Lys(Alloc)-OH and Fmoc-Lys(ivDde)-OH offer superior flexibility. The submonomer synthesis of peptoids presents a paradigm shift, enabling the creation of novel, proteolytically stable structures with a vast diversity of side chains. By understanding the performance characteristics and experimental protocols associated with each of these alternatives, researchers can make informed decisions to optimize their peptide synthesis endeavors.

References

A Cost-Benefit Analysis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount in modern peptide and peptidomimetic synthesis. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a specialized reagent that offers unique structural advantages, particularly in the creation of peptide nucleic acids (PNAs) and other backbone-modified structures.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using this compound compared to its common structural alternatives, Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH, to inform rational design and resource allocation in synthetic projects.

Structural and Functional Comparison

While this compound is an isomer of Fmoc-Lys(Boc)-OH, its synthetic incorporation results in a fundamentally different molecular architecture. Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH are α-amino acids that, when incorporated, produce a standard peptide backbone with a reactive amine in the side chain.[4][5][6] In contrast, this compound is an N-substituted glycine (B1666218) derivative. Its use introduces the aminobutyl moiety as part of the peptide backbone itself, creating a peptidomimetic structure analogous to a PNA backbone.[1][3] This distinction is critical for applications requiring enhanced stability against enzymatic degradation.[3][7]

G cluster_0 Structural Comparison cluster_1 Resulting Backbone Structure This compound This compound (N-Substituted Glycine) Molecular Weight: 468.55 g/mol PNA_Backbone PNA-like Backbone (Protease Resistant) This compound->PNA_Backbone Incorporation Leads To Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH (Alpha-Amino Acid) Molecular Weight: 468.54 g/mol Peptide_Backbone Standard Peptide Backbone (Protease Susceptible) Fmoc-Lys(Boc)-OH->Peptide_Backbone Incorporation Leads To Fmoc-Orn(Boc)-OH Fmoc-Orn(Boc)-OH (Alpha-Amino Acid) Molecular Weight: 454.52 g/mol Fmoc-Orn(Boc)-OH->Peptide_Backbone

Fig. 1: Structural relationships and synthetic outcomes.

Cost-Benefit Analysis

The primary benefit of this compound is its ability to confer protease resistance to the final product, a critical feature for many therapeutic peptides.[3] However, this advantage comes at a higher monetary cost compared to standard protected amino acids.

Quantitative Data: Cost Comparison

The following table summarizes the approximate costs for the analyzed reagents. Prices are based on publicly available data from various suppliers and are subject to change.

CompoundCAS NumberMolecular Weight ( g/mol )PurityApprox. Cost (USD/gram)
This compound 171856-09-0468.55≥98% (HPLC)[1]$211 - $633
Fmoc-Lys(Boc)-OH 71989-26-9468.54≥98% (HPLC)$4 - $15
Fmoc-Orn(Boc)-OH 109425-55-0454.52≥96% (HPLC)$2.4 - $8

Data compiled from multiple chemical suppliers in late 2025.[1][6][8]

Performance Comparison
FeatureThis compoundFmoc-Lys(Boc)-OH / Fmoc-Orn(Boc)-OH
Primary Application PNA synthesis, backbone modification, protease-resistant analogs.[1][3]Incorporation of Lys/Orn for side-chain labeling, cyclization, or structural studies.[8]
Resulting Backbone Peptidomimetic (N-substituted)Standard Peptide (α-amino acid)
Protease Resistance HighLow
Solubility Enhancement Can improve solubility of resulting peptide.[1]Standard solubility characteristics.
Coupling Efficiency May require longer coupling times or stronger coupling reagents due to steric hindrance.High, standard protocols are well-established.[9]
Relative Cost HighLow

Experimental Protocols

The following is a general protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Specific modifications for incorporating the subject compounds are noted.

General Fmoc-SPPS Workflow

This protocol is intended for manual synthesis on a suitable resin (e.g., Rink Amide for C-terminal amides).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-protected amino acid with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Note for this compound: Due to its nature as a secondary amine, coupling may be slower. It is recommended to use a stronger activator like HATU and extend the coupling time to 4 hours or perform a double coupling to ensure high efficiency.[9][10]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM), and treat it with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

G cluster_cycle Fmoc-SPPS Cycle (Repeat per Amino Acid) start Start deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end End wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 wash2->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage Final Cycle purification Purification (HPLC) final_cleavage->purification purification->end

Fig. 2: Standard workflow for Fmoc solid-phase peptide synthesis.

Conclusion and Recommendation

The choice between this compound and standard protected amino acids like Fmoc-Lys(Boc)-OH is driven by the desired outcome of the synthesis rather than a direct performance-for-cost trade-off.

  • This compound is a high-cost, specialty reagent indispensable for synthesizing protease-resistant peptide analogs and PNAs. Its cost is justified when backbone modification is a critical design feature for enhancing biological stability and efficacy. Researchers in drug development focusing on oral or long-acting peptide therapeutics will find this reagent to be a valuable, albeit expensive, tool.

  • Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH are cost-effective, standard reagents for introducing a primary amine on a side chain within a conventional peptide structure. They are the optimal choice for applications such as fluorescent labeling, PEGylation, or constructing branched or cyclized peptides where the natural peptide backbone is desired.

Ultimately, the decision rests on a clear understanding of the project's goals. If the objective is to create a molecule that mimics a peptide but resists enzymatic cleavage, the high initial cost of this compound is a sound investment. If the goal is to functionalize a standard peptide, the more economical alternatives are superior.

References

A Comparative Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a versatile synthetic building block widely employed in solid-phase peptide synthesis (SPPS) for the development of complex peptides, bioconjugates, and targeted drug delivery systems.[1] Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, provides researchers with a strategic tool for introducing a primary amine for various modifications such as cyclization, branching, or attachment of payloads. This guide offers a comparative analysis of this compound against alternative strategies, supported by experimental data and detailed protocols to inform your research and development endeavors.

Core Applications and Performance

This compound serves as a critical component in the synthesis of peptides requiring site-specific modifications. The Fmoc group on the alpha-amine allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS protocols.[1] The Boc-protected aminobutyl side chain remains stable during the Fmoc deprotection steps with piperidine (B6355638). This orthogonality is key to its utility, as the Boc group can be selectively removed at a later stage using mild acidic conditions, exposing a primary amine for further functionalization.

Key applications include:

  • Peptide Cyclization: The exposed amine can be reacted with a C-terminal carboxylic acid or a side chain of another amino acid to form lactam bridges, creating constrained peptides with enhanced stability and bioactivity.

  • Branched Peptides: It enables the synthesis of branched peptides by allowing the growth of a second peptide chain from the deprotected side-chain amine.

  • Peptide-Drug Conjugates (PDCs): The primary amine serves as a convenient attachment point for cytotoxic drugs, imaging agents, or other molecular payloads.[]

  • Surface and Biomolecule Conjugation: It facilitates the attachment of peptides to surfaces, polymers, or other biomolecules to create novel materials and research tools.[1]

Comparison with Alternative Strategies

While this compound is a powerful tool, several alternative approaches can be employed to achieve similar synthetic goals. The choice of strategy often depends on the specific peptide sequence, the desired modification, and the overall synthetic workflow.

StrategyDescriptionAdvantagesDisadvantages
This compound A bifunctional building block with orthogonal Fmoc and Boc protecting groups, allowing for late-stage, site-specific introduction of a primary amine.- High versatility for various modifications. - Compatible with standard Fmoc-SPPS. - Precise control over the modification site.- Additional cost of the specialized amino acid derivative. - Requires an additional deprotection step for the Boc group.
Fmoc-Lys(Alloc)-OH / Fmoc-Lys(Dde)-OH Utilizes the side chain of lysine (B10760008) with alternative protecting groups (Alloc or Dde) that are orthogonal to both Fmoc and Boc.- Readily available and well-established building blocks. - Allows for side-chain modification at lysine positions.- Modification is restricted to lysine residues. - Requires specific reagents for deprotection (e.g., Palladium catalyst for Alloc, hydrazine (B178648) for Dde).
On-Resin Cyclization via Other Amino Acids Involves the use of amino acids like glutamic acid or aspartic acid, where the side-chain carboxyl group can be activated to react with an N-terminal amine.- Does not require specialized building blocks if the native sequence contains appropriate residues.- The position of cyclization is limited to the location of these amino acids. - Can be prone to side reactions.
Alternative Bifunctional Linkers A variety of linkers with orthogonal functionalities can be attached to the peptide C-terminus or a suitable amino acid side chain to introduce a reactive handle. Examples include aryl hydrazide linkers and various safety-catch linkers.[3][4]- Can be designed for specific cleavage conditions and functionalities. - Offers a wide range of chemical diversity.- May require more complex synthetic steps to attach the linker. - The linker itself can influence the properties of the final peptide.

Experimental Protocols

General Protocol for Fmoc-SPPS

Solid-phase peptide synthesis is typically performed on a resin support (e.g., Rink Amide resin for C-terminal amides). The synthesis cycle involves the following steps:

  • Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including this compound) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

These steps are repeated until the desired peptide sequence is assembled.

Diagram of a General Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-protected) Wash2->End End->Deprotection Repeat for next amino acid

Caption: Workflow of a typical Fmoc solid-phase peptide synthesis cycle.

Protocol for Side-Chain Deprotection and Cyclization using this compound
  • Peptide Synthesis: Assemble the linear peptide containing this compound using the general Fmoc-SPPS protocol.

  • Final Fmoc Removal: After the last amino acid is coupled, remove the N-terminal Fmoc group.

  • Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 30-50% TFA) to selectively remove the Boc group from the aminobutyl side chain. The peptide remains attached to the resin.

  • Washing: Thoroughly wash the resin with DCM and then DMF. Neutralize the resin with a solution of diisopropylethylamine (DIPEA) in DMF.

  • On-Resin Cyclization: Activate the C-terminal carboxylic acid (if the peptide is attached to a resin that allows for this, like a 2-chlorotrityl chloride resin) or a side-chain carboxylic acid (e.g., from Asp or Glu) using a coupling reagent. The activated carboxyl group will react with the newly exposed primary amine on the aminobutyl side chain to form a lactam bridge.

  • Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of On-Resin Peptide Cyclization

Peptide_Cyclization LinearPeptide Resin-Bound Linear Peptide with this compound BocDeprotection Selective Boc Deprotection (TFA/DCM) LinearPeptide->BocDeprotection Neutralization Neutralization (DIPEA/DMF) BocDeprotection->Neutralization Cyclization On-Resin Cyclization (Coupling Reagents) Neutralization->Cyclization Cleavage Cleavage and Final Deprotection (TFA cocktail) Cyclization->Cleavage PurifiedPeptide Purified Cyclic Peptide Cleavage->PurifiedPeptide

Caption: Workflow for the synthesis of a cyclic peptide using on-resin cyclization.

Concluding Remarks

This compound is a highly valuable building block for the synthesis of complex and modified peptides. Its orthogonal protection scheme offers precise control over the introduction of a reactive primary amine, enabling a wide range of applications from peptide cyclization to the development of sophisticated peptide-drug conjugates. While alternative methods exist, the versatility and compatibility of this compound with standard Fmoc-SPPS make it a powerful and often preferred choice for researchers in drug discovery and peptide science. The selection of the optimal synthetic strategy should be guided by the specific requirements of the target molecule and the overall research objectives.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and Associated Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Chemical Waste Management

The proper disposal of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and the waste generated during its use in solid-phase peptide synthesis (SPPS) is critical for laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and its associated waste streams. Given that specific toxicity data for many synthetic peptides and reagents is limited, they should be treated as potentially hazardous materials[1].

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical safety glasses, nitrile gloves, and a lab coat[2]. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation[1].

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[3].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[3].
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor[3].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[3].

Disposal of Unused this compound (Solid Waste)

Unused or expired this compound must be disposed of as hazardous solid chemical waste. Do not dispose of this compound in the regular trash or down the drain[2][4].

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container[5][6].

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name: "this compound"[3][4].

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals[3].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2][3].

Contaminated solid waste, such as gloves, weighing paper, and pipette tips that have come into contact with the compound, should also be collected in a designated hazardous waste container and disposed of following the same procedure[3][5].

Disposal of Waste from Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) generates several distinct liquid waste streams that must be segregated and treated as hazardous waste[3][6][7]. Mixing different waste streams can lead to dangerous reactions and complicates the disposal process[7].

Waste Stream Segregation
Waste StreamDescriptionPrimary HazardRecommended Container
Non-Halogenated Solvents Includes Dimethylformamide (DMF) and other non-halogenated solvents used for washing and as a reaction solvent.Toxic, FlammableLabeled "Non-Halogenated Waste" container[7]
Halogenated Solvents Primarily Dichloromethane (DCM) used for washing the resin.Toxic, Potential CarcinogenLabeled "Halogenated Waste" container[7]
Basic Waste (Fmoc-Deprotection) Solutions containing piperidine (B6355638) (typically 20% in DMF) used for the removal of the Fmoc protecting group.Toxic, Corrosive, FlammableLabeled "Piperidine Waste" or "Basic Waste" container[3][7]
Acidic Waste (Boc-Deprotection & Cleavage) Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the synthesized peptide from the resin support and remove the Boc protecting group.Corrosive, ToxicLabeled "TFA Waste" or "Acidic Waste" container[3][7][8]
Step-by-Step Disposal Procedures for Liquid Waste
  • Collection: Collect each waste stream in a separate, compatible, and clearly labeled container at the point of generation[4][6]. For instance, acids and bases should not be stored in metal containers[5].

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and list all chemical constituents and their approximate concentrations[3].

  • Storage: Keep waste containers securely closed when not in use and store them in a designated Satellite Accumulation Area (SAA) that is well-ventilated and segregated from incompatible materials[4].

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers[4].

Note on Neutralization: Some institutions may require the neutralization of acidic or basic waste before collection. This is a hazardous procedure that can generate heat and gas and should only be performed by trained personnel following a specific, approved protocol from your EHS department[7].

Disposal Workflow Diagram

DisposalWorkflow cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste from Peptide Synthesis Solid_Compound Unused this compound Solid_Waste_Container Labeled Solid Hazardous Waste Container Solid_Compound->Solid_Waste_Container Contaminated_Solids Contaminated Gloves, Weighing Paper, etc. Contaminated_Solids->Solid_Waste_Container SAA Designated Satellite Accumulation Area Solid_Waste_Container->SAA SPPS Solid-Phase Peptide Synthesis NonHalogenated Non-Halogenated Solvents (DMF) SPPS->NonHalogenated Wash Steps Halogenated Halogenated Solvents (DCM) SPPS->Halogenated Wash Steps Basic_Waste Basic Waste (Piperidine/DMF) SPPS->Basic_Waste Fmoc Deprotection Acidic_Waste Acidic Waste (TFA) SPPS->Acidic_Waste Boc Deprotection & Cleavage NonHalogenated->SAA Halogenated->SAA Basic_Waste->SAA Acidic_Waste->SAA EHS EHS / Licensed Waste Disposal SAA->EHS Scheduled Pickup

Caption: Workflow for the proper segregation and disposal of this compound and associated peptide synthesis waste.

References

Safe Handling and Disposal of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline powder utilized in peptide synthesis.[1] While it is a combustible solid, the primary hazards are environmental, with the compound being very toxic to aquatic life with long-lasting effects.[2] Adherence to proper PPE protocols is crucial to minimize exposure and ensure safety.

Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Hazardous to the aquatic environment, long-term hazardGHS09WarningH410: Very toxic to aquatic life with long lasting effects.[2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust maskTo prevent inhalation of the powder during weighing and handling.[2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[2]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[3]
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receipt to use in an experimental setting.

Methodology:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[2]

    • Ensure the storage area is clearly labeled and designated for chemical storage.

  • Preparation and Weighing:

    • Before handling, ensure all required PPE is correctly worn.

    • Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use a dedicated spatula and weighing paper. Clean the spatula thoroughly after use.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolution and Use:

    • When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

    • If the procedure involves heating, do so in a well-ventilated area, preferably within the fume hood.

    • Ensure all containers are clearly labeled with the chemical name and concentration.

  • Post-Handling:

    • After handling, thoroughly clean the work area, including the balance and fume hood surface, with an appropriate solvent and absorbent materials.

    • Dispose of all contaminated materials as hazardous waste.[4]

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Don PPE (Gloves, Lab Coat, Goggles, N95 Mask) B 2. Prepare Fume Hood A->B C 3. Retrieve from Storage (2-8°C) B->C D 4. Weigh Compound C->D E 5. Dissolve in Solvent D->E F 6. Use in Experiment E->F G 7. Clean Work Area F->G H 8. Dispose of Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[2] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety officer.[5]

Methodology:

  • Solid Waste (Unused Chemical):

    • Collect any unused or waste this compound in its original container or a clearly labeled, sealable hazardous waste container.[4][6]

    • The label must include the words "Hazardous Waste," the full chemical name, and the approximate quantity.[6]

    • Store the waste container in a designated hazardous waste storage area, away from incompatible materials.[4]

  • Contaminated Materials:

    • Items such as used gloves, weighing paper, and absorbent materials contaminated with the chemical are considered solid hazardous waste.[4]

    • These items should be double-bagged in clear plastic bags, and each bag must be tagged with a hazardous waste label.[4]

    • Place these bags in the designated solid hazardous waste container.

  • Empty Containers:

    • An empty container that has held this hazardous waste should be managed through the hazardous waste program.[5]

    • Deface or remove the original chemical label before disposal to avoid confusion.[5]

  • Waste Pickup:

    • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

    • Do not dispose of this chemical down the sink or in regular trash.[6][7]

Disposal Plan for this compound Waste:

cluster_waste_streams Generated Waste cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Waste Waste Generated Unused Unused/Expired Solid Waste->Unused Contaminated Contaminated PPE/Labware (Gloves, Wipes, Weigh Paper) Waste->Contaminated Empty Empty Original Container Waste->Empty CollectSolid Collect in Labeled Hazardous Waste Container Unused->CollectSolid DoubleBag Double Bag and Label as Hazardous Waste Contaminated->DoubleBag DefaceLabel Deface Original Label Empty->DefaceLabel Final Dispose via Institutional EHS Hazardous Waste Program CollectSolid->Final DoubleBag->Final DefaceLabel->CollectSolid

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.